Selenium sulfide
Description
Historical Context and Evolution of Academic Inquiry
The story of selenium, the key component of selenium sulfide (B99878), began in 1817 with its discovery by Swedish chemist Jöns Jacob Berzelius. nih.gov He named it after "Selene," the Greek goddess of the moon. nih.gov Initially, selenium was considered a toxic substance, a reputation it held for over a century. news-medical.netmdpi.com It wasn't until 1957 that selenium's essential role in the diet of mammals was identified. nih.govnews-medical.net
The first documented mention of a substance that could have been selenium dates back to the 13th century, with Arnold of Villanova's reference to "red sulfur". news-medical.net However, focused research on selenium compounds, including selenium sulfide, is a more recent development. A bibliometric analysis shows a significant increase in publications related to selenium starting from the latter half of the 20th century, with a peak in 2015. researchgate.net This surge in interest reflects the growing understanding of selenium's biological importance and the diverse applications of its compounds. nih.govnews-medical.net this compound itself was first approved for medical use in the United States in 1951. wikipedia.org
Nomenclature and Isomeric Considerations
The term "this compound" is often used to describe a family of compounds with the approximate empirical formula SeS₂. wikipedia.orgmdpi.com However, this simple representation is misleading as it doesn't capture the structural complexity of these compounds. mdpi.com In reality, this compound consists of a mixture of eight-membered rings with varying numbers of selenium and sulfur atoms. mdpi.comresearchgate.net
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic naming of these compounds follows specific rules for chalcogen analogues. qmul.ac.uk
Mixed Selenium-Sulfur Eight-Membered Rings
The most common form of this compound is a collection of eight-membered rings with the general formula SeₙS₈₋ₙ. cdnsciencepub.comwikipedia.org These rings are analogous to the eight-membered ring structure of elemental sulfur (S₈). wikipedia.org The arrangement of selenium and sulfur atoms within these rings leads to a variety of isomers. wikipedia.org For example, with the formula Se₂S₆, several isomers exist depending on the relative positions of the two selenium atoms. wikipedia.org
Some of the identified isomers include:
1,2-diselenacyclooctasulfane
1,3-diselenacyclooctasulfane
1,4-diselenacyclooctasulfane
1,5-diselenacyclooctasulfane
Spectroscopic studies, particularly using ⁷⁷Se NMR, have been crucial in identifying the different SeₙS₈₋ₙ species present in mixtures. cdnsciencepub.com Research has shown that SeS₇ and 1,2-Se₂S₆ are often the most abundant species in melts. cdnsciencepub.com
Diversity of Molecular Forms Based on Preparation Method
The specific composition and distribution of these selenium-sulfur rings are highly dependent on the method of preparation. researchgate.net Different synthetic routes can lead to different isomeric mixtures and even different molecular structures altogether.
Common preparation methods include:
Reaction of hydrogen sulfide with selenious acid: This method, often carried out in acidic conditions, yields this compound as a precipitate. mdpi.comnih.gov
Fusion of the elements: Heating a mixture of selenium and sulfur results in the formation of solid solutions containing various SeₙS₈₋ₙ rings. nih.gov
Reaction of chlorosulfanes and dichlorodiselane with potassium iodide: This reaction in carbon disulfide can produce a range of eight-membered cyclic selenium sulfides. wikipedia.org
One-step in situ method: Heating a mixture of polyacrylonitrile (B21495) (PAN) with this compound powder in a vacuum creates a composite material where SeS₂ is confined as small molecules within a carbon matrix. acs.orgfigshare.com
The choice of preparation method influences the resulting product's physical and chemical properties. For instance, this compound can exist in an amorphous, glassy state or be crystallized through annealing. cambridge.orgekb.eg
Broad Academic Significance in Contemporary Chemical Science
This compound's significance extends beyond its historical use. In contemporary chemical science, it is a subject of research in various fields.
Materials Science: this compound is investigated for its potential in creating novel materials. For example, its incorporation into a carbon matrix shows promise for use as a cathode material in high-energy-density sodium and potassium-ion batteries. acs.orgfigshare.com The study of amorphous and crystalline phases of selenium-sulfur compounds contributes to the understanding of glass structures and semiconductor properties. cambridge.orgekb.eg
Inorganic Chemistry: The study of selenium-sulfur rings and chains provides insights into the catenation abilities of chalcogen elements. mdpi.com Researchers are exploring the synthesis and characterization of new mixed Group 14 and 16 heterocycles, which include selenium and sulfur. acs.org
Biochemistry and Redox Biology: The chemical similarities and differences between selenium and sulfur are of great interest. mdpi.comasm.org Selenium's unique redox properties are believed to enhance the catalytic efficiency of certain enzymes where it replaces sulfur. mdpi.com Research into the interaction of selenium compounds with biological systems, including their effects on cell growth and antimicrobial activity, continues to be an active area of investigation. researchgate.netresearchgate.net The metabolism and transport of selenium in organisms like yeast are also being studied to understand its biological roles better. asm.orgnih.gov
The ongoing research into this compound and its related compounds highlights its continued importance in advancing our understanding of fundamental chemistry and its applications in various scientific disciplines.
Properties
InChI |
InChI=1S/SSe/c1-2 | |
|---|---|---|
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InChI Key |
VIDTVPHHDGRGAF-UHFFFAOYSA-N | |
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Canonical SMILES |
S=[Se] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
SSe | |
| Record name | SELENIUM SULFIDE | |
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DSSTOX Substance ID |
DTXSID9021265 | |
| Record name | Selenium sulfide (SeS) | |
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Molecular Weight |
111.04 g/mol | |
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Physical Description |
Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992), Orange-yellow solid with a faint odor; [CAMEO], Solid | |
| Record name | SELENIUM SULFIDE | |
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| Record name | Selenium sulfide | |
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Boiling Point |
Decomposes at 244-246 °F (NTP, 1992), Decomposes at 118-119 °C | |
| Record name | SELENIUM SULFIDE | |
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| Record name | SELENIUM SULFIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, ether | |
| Record name | SELENIUM SULFIDE | |
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| Record name | SELENIUM SULFIDE | |
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Density |
3.056 at 32 °F (NTP, 1992) - Denser than water; will sink, 3.056 at 0 °C | |
| Record name | SELENIUM SULFIDE | |
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| Record name | SELENIUM SULFIDE | |
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Color/Form |
Orange-yellow tablets or powder, Bright-orange powder | |
CAS No. |
7446-34-6, 56093-45-9 | |
| Record name | SELENIUM SULFIDE | |
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| Record name | Selenium sulfide (SeS) | |
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| Record name | Selenium sulfide | |
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| Record name | SELENIUM SULFIDE | |
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Melting Point |
231.9 °F (NTP, 1992), 100 °C | |
| Record name | SELENIUM SULFIDE | |
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| Record name | Selenium Sulfide | |
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Synthetic Methodologies for Selenium Sulfide Compounds
Chemical Synthesis Routes
The creation of selenium sulfide (B99878) can be approached through various chemical synthesis pathways. These methods differ in their precursors, reaction conditions, and the resulting purity and morphology of the final product. The primary approaches include the direct reaction of elemental selenium and sulfur, and several solution-based techniques that offer greater control over the synthesis process.
Direct Combination of Elemental Precursors
One of the most straightforward methods for synthesizing selenium sulfide involves the direct reaction of its constituent elements.
This method, sometimes described as alchemistic in nature, involves heating a physical mixture of elemental selenium and sulfur powder in a crucible. mdpi.comnih.gov The elements are ground together to form a homogeneous blend and then heated to elevated temperatures, causing them to melt and react. mdpi.comnih.govsmolecule.com This process yields a family of mixed selenium-sulfide eight-membered rings (SenS8-n). mdpi.com While simple, controlling the precise stoichiometry and avoiding the formation of separate elemental domains can be challenging with this technique.
Solution-Based and Precipitation Techniques
Solution-based methods offer more refined control over the synthesis of this compound, leading to products with specific characteristics. These techniques involve the reaction of soluble precursors in a liquid medium, followed by the precipitation of the this compound product.
The chemical equation for this process is: H₂SeO₃ + 2Na₂S + 4CH₃COOH → SeS₂ + 4CH₃COONa + 3H₂O google.comgoogle.com
Table 1: Synthesis of this compound via Selenium Dioxide and Sodium Sulfide
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Selenium Dioxide (SeO₂), Sodium Sulfide (Na₂S), Glacial Acetic Acid (CH₃COOH) | mdpi.com, mdpi.com |
| Intermediate | Selenous Acid (H₂SeO₃) | google.com |
| Reaction Temp. | ≤40°C | google.com, google.com |
| Key Process | Simultaneous dropping of Na₂S solution and glacial acetic acid into SeO₂ solution. | google.com, google.com |
| Product | This compound (SeS₂) precipitate | google.com |
| Byproduct | Sodium Acetate (CH₃COONa) | google.com |
This compound can be synthesized by reacting hydrogen sulfide (H₂S) with a solution containing selenite (B80905) ions (SeO₃²⁻), typically from dissolved selenium dioxide, under acidic conditions. mdpi.commdpi.comnih.gov In this method, hydrogen sulfide gas is passed through the selenite solution. google.com The reaction requires an acidic environment, which is often achieved by adding an acid like hydrochloric acid (HCl) to adjust the pH to around 4.0. mdpi.com An orange precipitate of this compound forms almost immediately upon the introduction of H₂S. mdpi.com This reaction can be highly efficient, with yields reported around 66%. mdpi.com
This method has also been adapted for more sustainable production by using naturally occurring H₂S from spring water or H₂S generated by sulfate-reducing bacteria (SRB). mdpi.commdpi.com In the biological approach, H₂S gas produced by bacterial fermentation is collected and reacted with a SeO₂ solution in a separate compartment to yield a pure product. mdpi.com
The reaction can be represented by the following equation: 2H₂S + H₂SeO₃ → SeS₂ + 3H₂O acs.org
Table 2: Synthesis of this compound via Hydrogen Sulfide and Selenite
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Hydrogen Sulfide (H₂S), Selenite (SeO₃²⁻) from Selenous Acid (H₂SeO₃) | mdpi.com, mdpi.com |
| Condition | Acidic (e.g., pH 4.0 adjusted with HCl) | mdpi.com |
| Process | H₂S gas is passed through the selenite solution. | google.com, mdpi.com |
| Observation | Immediate formation of an orange colloidal product and precipitate. | mdpi.com |
| Product | this compound (SeS₂) consisting of SexS8-x rings. | mdpi.com |
A method described in Chinese patent CN102060277B, when translated, refers to the use of "tin anhydride" and "sodium sulphite" as primary raw materials along with glacial acetic acid. google.com However, the chemical formulas and descriptions provided within the patent itself consistently point to the reaction of selenous acid (H₂SeO₃), which is formed from selenium dioxide (SeO₂), and sodium sulfide (Na₂S). google.comgoogle.com The provided reaction is: H₂SeO₃ + 2Na₂S + 4CH₃COOH = SeS₂ + 4CH₃COONa + 3H₂O. google.comgoogle.com This indicates that the terms "tin anhydride" and "sodium sulphite" are likely mistranslations for selenium dioxide and sodium sulfide, respectively. The process described is functionally identical to the one outlined in section 2.1.2.1, involving the controlled, simultaneous addition of sodium sulfide solution and glacial acetic acid to an aqueous solution of selenium dioxide to precipitate this compound. google.comgoogle.com
Reaction of Selenious Acid and Hydrogen Sulfide, Followed by Excess Sulfur Removal
The reaction between selenious acid (H₂SeO₃) and hydrogen sulfide (H₂S) is a foundational method for producing this compound. When hydrogen sulfide gas is introduced into an aqueous solution of selenious acid, a reaction ensues, leading to the precipitation of this compound. ucl.ac.ukcapes.gov.br
Initially, the introduction of H₂S into the selenious acid solution typically forms a yellow sol. researchgate.net However, if the reaction conditions are not carefully controlled, this colloidal suspension can transform into a red, plastic-like mass. researchgate.net A critical factor in obtaining a well-separated, flocculated precipitate is maintaining an excess of hydrogen sulfide throughout the reaction. researchgate.net An excess of selenious acid tends to stabilize the colloidal sulfide, making the product difficult to isolate. researchgate.net To facilitate the coagulation of the this compound precipitate, a coagulant such as aluminum chloride can be added to the reaction mixture. researchgate.net
The general chemical equation for this reaction is: H₂SeO₃ + 2H₂S → SeS₂ + 3H₂O
Following the precipitation, the crude product may contain elemental sulfur as an impurity. This excess sulfur can be removed by washing the precipitate with a solvent in which sulfur is soluble, such as carbon disulfide (CS₂). ucl.ac.uk
Preparation from Raw Material Selenium Dissolved in Nitric Acid, Crystallized Selenous Acid, followed by Reaction with Ammonium (B1175870) Sulfide or Hydrogen Sulfide Ammonium Salt and Glacial Acetic Acid
A multi-step process for producing high-purity this compound has been developed, starting from elemental selenium. rsc.org This method allows for greater control over the purity of the final product. The synthesis can be broken down into the following key stages:
Dissolution of Selenium: Raw elemental selenium is dissolved in nitric acid (HNO₃). This oxidation-reduction reaction converts selenium into selenious acid. rsc.org
Se + 4HNO₃ → H₂SeO₃ + 4NO₂↑ + H₂O rsc.org
Crystallization of Selenious Acid: The resulting solution is then treated, typically by evaporation, to crystallize the white, solid selenious acid (H₂SeO₃). rsc.org
Preparation of Saturated Selenious Acid Solution: The purified selenious acid crystals are dissolved in water and filtered to create a saturated solution. rsc.org
Precipitation of this compound: While stirring the saturated selenious acid solution, a solution of ammonium sulfide ((NH₄)₂S) or ammonium bisulfide (NH₄HS) along with glacial acetic acid is added. This causes the precipitation of this compound. rsc.orgresearchgate.net
Purification and Drying: The precipitate is further purified, often by washing with an alcohol like absolute ethanol (B145695) or methanol (B129727), to remove any remaining reactants or by-products. The final step involves filtering and drying the product to obtain high-purity this compound, with purities reported to reach up to 99.99%. rsc.org
This method's advantage lies in the purification of the selenious acid intermediate, which contributes to the high purity of the final this compound product. rsc.org
Reactions of Chlorosulfanes and Selenium Dichloride with Potassium Iodide
Heterocyclic selenium sulfides, which are ring-like molecules containing both selenium and sulfur atoms, can be synthesized through the reaction of chlorosulfanes and selenium-containing compounds with a reagent like potassium iodide. capes.gov.brresearchgate.netgoogle.com This method is particularly useful for creating specific molecular structures rather than amorphous this compound powder.
The reaction typically involves reacting a chlorosulfane (e.g., SCl₂, S₂Cl₂) and a selenium halide like dichlorodiselane (Se₂Cl₂) with potassium iodide. researchgate.netmdpi.com The potassium iodide likely acts as a dehalogenating agent, facilitating the coupling of selenium and sulfur atoms to form Se-S bonds and build the heterocyclic ring structure. The resulting compounds can be identified and characterized using techniques such as Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy. researchgate.netmdpi.com
Photochemical and Thermochemical Approaches
Exposure of Solutions of Elemental Selenium in Carbon Disulfide to Sunlight or Refluxing
An early and straightforward method for preparing this compound involves the direct reaction of elemental selenium and elemental sulfur in a suitable solvent. When a solution containing both elemental selenium and sulfur dissolved in carbon disulfide (CS₂) is exposed to sunlight, a photochemical reaction is initiated, leading to the formation of this compound. Alternatively, the same reaction can be induced thermochemically by refluxing the solution.
This method is based on the principle that energy, either from light or heat, can promote the breaking of the Se-Se and S-S bonds within their respective elemental forms (e.g., Se₈ and S₈ rings), allowing for the formation of new Se-S bonds. The resulting product is a mixture of various this compound species.
Electrochemical Methods for Specific Forms
Electrochemical synthesis offers a pathway to produce specific forms of this compound, particularly nanoparticles, with a degree of control over their properties. mdpi.comfrontiersin.org A general approach involves the electrochemical reduction of a selenium precursor in the presence of a sulfur source.
One such method involves the use of selenium(IV) chloride (SeCl₄) and sodium sulfide (Na₂S) as precursors. frontiersin.org In a typical setup, an electrochemical cell is used where a selenium-containing species is reduced at the cathode. For instance, Se⁴⁺ ions can be electrochemically deposited. frontiersin.org This deposited selenium can then be reacted with a sulfide solution. The process can yield amorphous this compound (SeS₂) nanoparticles. mdpi.comfrontiersin.org For example, nanoparticles with an average crystallite size of around 41 nm have been produced using this technique. mdpi.comfrontiersin.org
Another electrochemical route involves dissolving sodium selenate (B1209512) decahydrate (B1171855) and ammonium bisulfide in deionized water to create an electrolyte. researchgate.net By controlling parameters such as the pH and the presence of complexing agents, nano-sized this compound particles can be synthesized and deposited, for instance, onto a substrate like porous micron carbon spheres. researchgate.net This method is noted for its simple process and potential for high yield and efficiency. researchgate.net
| Parameter | Electrochemical Synthesis of SeS₂ Nanoparticles |
| Precursors | Selenium(IV) chloride, Sodium sulfide |
| Product | Amorphous SeS₂ nanoparticles |
| Avg. Crystallite Size | 41.26 nm mdpi.comfrontiersin.org |
| Structure | Triclinic mdpi.comfrontiersin.org |
Colloidal Synthesis of this compound Nanostructures
Colloidal synthesis methods are widely employed to produce well-defined nanostructures, including those of this compound. These "bottom-up" approaches involve the chemical transformation of molecular precursors in a liquid solvent, with surfactants used to control the growth and stabilization of the nanoparticles. Key strategies include "hot-injection" and "heat-up" methods. ucl.ac.uk
A specific example of colloidal synthesis for selenium-sulfide nanomaterials involves their deposition on a substrate like reduced graphene oxide (rGO). nih.gov In this "heat-up" approach, a physical blend of elemental sulfur and elemental selenium powder is prepared. nih.gov This mixture is then introduced to a sulfur-amine precursor solution (e.g., sulfur-ethylenediamine), which is subsequently added to a dispersion of rGO in a solvent. nih.gov This process results in the formation of spherical sulfur-selenium nanoparticles on the surface of the rGO sheets. nih.gov
The general principles of colloidal synthesis for chalcogenide nanostructures often involve:
Precursors: A source for each element is required. For this compound, this can be elemental selenium and sulfur, or more reactive organometallic compounds. ucl.ac.ukresearchgate.net
Surfactants/Ligands: Molecules like oleylamine (B85491) or dodecanethiol are often used. ucl.ac.ukmdpi.com They coordinate to the surface of the growing nanoparticle, preventing aggregation and influencing the final size and shape.
Solvent: High-boiling-point organic solvents are common. google.com
Temperature: Temperature is a critical parameter that influences precursor reactivity, nucleation, and growth rates. Heat-up methods involve mixing all reagents at room temperature and then heating to a specific temperature, offering scalability and operational simplicity. ucl.ac.uk
By carefully tuning these parameters, it is possible to control the size, shape, and composition of the resulting this compound nanostructures.
| Component | Role in Colloidal Synthesis | Example(s) |
| Selenium Source | Provides selenium atoms for nanoparticle formation | Elemental Selenium, Dichlorodiselane ucl.ac.uknih.gov |
| Sulfur Source | Provides sulfur atoms for nanoparticle formation | Elemental Sulfur, Chlorosulfanes ucl.ac.uknih.gov |
| Surfactant/Stabilizer | Controls growth, prevents aggregation, ensures colloidal stability | Oleylamine, Dodecanethiol, Polysaccharides ucl.ac.ukresearchgate.netmdpi.com |
| Solvent | Medium for the reaction | Water, Organic Solvents (e.g., Toluene) researchgate.netdicp.ac.cn |
| Synthesis Method | Approach to initiate and control the reaction | Heat-up, Hot-injection ucl.ac.uk |
Green Synthesis Approaches
Green synthesis methodologies leverage biological systems and natural products to produce this compound, offering an eco-friendly alternative to conventional chemical routes. These methods are prized for their mild reaction conditions and the use of non-toxic reagents.
Biosynthesis via Microorganisms (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae has been effectively utilized as a microbial factory for the synthesis of this compound nanoparticles. nih.govresearchgate.net This biosynthetic process can occur both intracellularly and extracellularly, relying on the organism's natural metabolic pathways. researchgate.net In a typical extracellular approach, the supernatant from a S. cerevisiae culture is used to reduce selenium and sulfur precursors. nih.gov
Researchers have demonstrated that the yeast can effectively reduce a blend of selenous acid and sodium sulfite (B76179) or sodium selenosulfate to form this compound nanoparticles. nih.gov The process is influenced by the culture conditions; for instance, supplementing the initial culture medium with ammonium sulfate (B86663) can affect the size of the resulting nanoparticles. One study found that when S. cerevisiae was cultured with ammonium sulfate and then exposed to a sulfite precursor, the resulting nanoparticles had an average size of 288 nm, whereas in the absence of ammonium sulfate, the average size was 332 nm. nih.gov The enzymatic activity of sulfite reductase within the yeast is considered to play a crucial role in this bioconversion process. figshare.comfrontiersin.org Other microorganisms, such as the fungus Fusarium oxysporum, have also been shown to produce this compound nanoparticles, indicating the broad potential of microbial systems for this purpose. sharif.edu
Table 1: Influence of Culture Conditions on S. cerevisiae-mediated Synthesis of this compound Nanoparticles
| Precursor System | Initial Culture Condition | Average Particle Size (SEM) | Reference |
| Selenous acid + Sodium sulfite | With Ammonium Sulfate | 288 nm | nih.gov |
| Selenous acid + Sodium sulfite | Without Ammonium Sulfate | 332 nm | nih.gov |
Utilization of Plant Extracts and Natural Deep Eutectic Solvents (NDES)
Another prominent green synthesis route involves the use of plant-derived extracts and Natural Deep Eutectic Solvents (NDES). NDES are mixtures of natural compounds like citric acid, proline, and sugars (e.g., glucose) that form a eutectic liquid with unique solvent properties. nih.gov These solvents serve a dual purpose: they act as effective media for extracting bioactive compounds from plants and subsequently act as stabilizing agents during nanoparticle formation. nih.gov
In one reported method, extracts from spices such as cinnamon, curcumin, and pepper were obtained using NDES. nih.govresearchgate.net These extracts, rich in natural reducing agents, were then used to mediate the synthesis of this compound nanoparticles via a precipitation reaction between aqueous solutions of a selenium source and a sulfide source. nih.gov This approach not only facilitates the formation of nanoparticles but also ensures their stability. The resulting nanoparticles were found to have an average crystallite size in the range of 28–44 nm and a particle size of approximately 500 nm. nih.govresearchgate.net The use of NDES and plant extracts represents a synergistic strategy, where the natural components both drive the reaction and stabilize the product, yielding a biocompatible material. nih.gov
Chemical Reduction Methods for Nanoparticle Formation
Chemical reduction is a widely used bottom-up approach for synthesizing this compound nanoparticles. This method involves the reduction of a selenium precursor, typically a selenite or selenate salt, to its elemental state (Se⁰) in the presence of a sulfur source, a reducing agent, and a stabilizing agent to control growth and prevent aggregation. mdpi.comrsc.org
Use of Reducing Agents (e.g., Ascorbic Acid, Glucose, Dithiourea, Sulfur-Containing Amino Acids)
The choice of reducing agent is critical in the chemical synthesis of selenium nanoparticles. Various organic molecules are capable of reducing selenium ions (Se⁴⁺ or Se⁶⁺) to elemental selenium (Se⁰). researchgate.net
Ascorbic Acid (Vitamin C) is a common, mild reducing agent used in green chemistry approaches for its non-toxic nature. mdpi.comresearchgate.netbiomedpharmajournal.org It effectively reduces selenite ions to form selenium nanoparticles. nih.gov
Glucose , a simple sugar, can also act as a reducing agent, particularly at elevated temperatures (e.g., 115 °C). rsc.org In some systems, glucose not only reduces the selenium precursor but also acts as a surface decorator for the resulting nanoparticles, enhancing their stability. rsc.org
Dithiourea and Sulfur-Containing Amino Acids like L-cysteine are also employed. researchgate.netresearchgate.net These compounds are effective reductants, and their sulfur content can also contribute to the formation of the this compound structure. For instance, selenium nanoparticles have been successfully obtained through the chemical reduction of sodium selenite by L-cysteine. researchgate.net
Role of Stabilizing Agents
Stabilizing agents are high-molecular-weight compounds that adsorb onto the surface of newly formed nanoparticles, preventing them from aggregating into larger, non-colloidal particles. rsc.orgresearchgate.net This steric or electrostatic stabilization is crucial for controlling particle size and maintaining a stable dispersion. Both natural and synthetic polymers are widely used for this purpose. researchgate.netresearchgate.net
Natural Polysaccharides: These biopolymers are favored for their biocompatibility. Examples include:
Arabinogalactan: A polysaccharide extracted from Larch wood, used to stabilize SeS₂ nanoparticles formed from the reaction of ammonium sulfide and selenic acid. researchgate.net
Starch, Alginate, and Chitosan: These are frequently cited as effective stabilizers in various nanoparticle synthesis systems. researchgate.net Bacterial exopolysaccharides have also been used as capping and stabilizing agents. nih.gov
Synthetic Polymers: These offer a high degree of control and consistency. Common examples include:
Polyethylene Glycol (PEG): A hydrophilic polymer known for its "stealth" properties that enhance colloidal stability. researchgate.netnih.gov
Polyvinyl Alcohol (PVA): A water-soluble polymer that can act as a suitable ligand for nanoparticle synthesis. researchgate.netacs.org
Polyvinylpyrrolidone (PVP): A nonionic polymer used extensively to stabilize selenium nanoparticles. researchgate.net Studies have shown that while PVP concentration and molecular weight may not significantly alter the primary size of selenium nanoparticles, they strongly influence the long-term aggregative stability of the colloidal solution. researchgate.net
Table 2: Common Stabilizing Agents in this compound Nanoparticle Synthesis
| Stabilizer Class | Specific Example | Type | Reference |
| Natural Polysaccharide | Arabinogalactan | Natural | researchgate.netresearchgate.net |
| Natural Polysaccharide | Starch | Natural | researchgate.net |
| Natural Polysaccharide | Alginate | Natural | researchgate.net |
| Natural Polysaccharide | Chitosan | Natural | researchgate.net |
| Synthetic Polymer | Polyethylene Glycol (PEG) | Synthetic | researchgate.net |
| Synthetic Polymer | Polyvinyl Alcohol (PVA) | Synthetic | researchgate.net |
| Synthetic Polymer | Polyvinylpyrrolidone (PVP) | Synthetic | researchgate.netresearchgate.net |
Advanced Colloidal Techniques
Advanced colloidal synthesis techniques provide a higher level of control over the size, shape, and composition of nanoparticles. These methods often involve precise manipulation of reaction parameters like temperature, precursor concentration, and reaction time in organic solvents. While many reports focus on binary metal selenides or sulfides, the principles are directly applicable to the synthesis of ternary systems like this compound.
Heat-Up Colloidal Synthesis: This "non-injection" method involves mixing all precursors, solvents, and surfactants at room temperature, followed by heating the mixture to a specific high temperature to initiate nucleation and growth. nih.govresearchgate.net This one-pot approach is scalable and allows for the formation of complex nanostructures, such as copper-selenium-sulfur nanocrystals, by carefully selecting precursors and sulfur-containing surfactants like dodecanethiol. nih.govresearchgate.net
Sol-Gel Method: This technique transforms a solution (sol) into a solid gel network containing the precursors. Subsequent drying and thermal treatment of the gel yield the final nanoparticles. nih.gov It offers excellent control over particle size and morphology by adjusting parameters like pH and temperature. nih.gov
Microemulsion Method: This method utilizes a water-in-oil (or vice-versa) microemulsion to create nanoscale reactors. The selenium and sulfur precursors are dissolved in the dispersed aqueous phase, where reduction and nanoparticle formation occur. nih.gov This technique is valued for producing highly uniform and stable nanoparticles. nih.gov
Hot-Injection Method: A widely used colloidal technique where a precursor solution is rapidly injected into a hot solvent containing other precursors and surfactants. This temporal separation of nucleation and growth allows for the synthesis of highly monodisperse nanocrystals. frontiersin.org A two-step procedure, where small seed nanocrystals are first formed and then overcoated with additional precursor layers, can be used to generate larger, well-defined cubic nanocrystals. frontiersin.org
Promotion of Sulfur Incorporation into Crystal Lattice via Specific Reagents (e.g., Dodecanethiol, Trioctylphosphine)
Crystal and Thin Film Growth Techniques
The fabrication of this compound materials in the form of single microcrystals or as uniform thin films is crucial for characterizing their fundamental properties and for their integration into electronic and optoelectronic devices. This section covers two common methods for achieving these forms.
Slow Evaporation Method for Microcrystals (e.g., SeS, SeSnS₂)
The slow evaporation method is a straightforward and effective technique for growing single microcrystals from a solution. researchgate.netresearchgate.netumass.edu It is particularly suitable for materials that are moderately soluble in a volatile solvent. umass.edu This technique has been successfully used to grow microcrystals of both this compound (SeS) and selenium tin sulfide (SeSnS₂). researchgate.netresearchgate.net
The process involves dissolving the precursor material, such as this compound (SeS₂) powder, in a suitable solvent like carbon disulfide (CS₂). researchgate.netresearchgate.net For mixed crystals like SeSnS₂, a mixture of the constituent sulfides (e.g., SeS₂ and SnS₂) is dissolved. researchgate.netresearchgate.net The solution is then left undisturbed in a container, allowing the solvent to evaporate slowly at a controlled rate. researchgate.netumass.edu As the solvent evaporates, the solution becomes supersaturated, initiating nucleation and subsequent crystal growth. utupub.fi The rate of evaporation can be controlled by adjusting the opening of the container, for instance, by covering it with parafilm with small perforations. umass.edu
Research has shown the growth of rod-like SeS microcrystals using this method. researchgate.netresearchgate.net Characterization of these crystals confirmed the SeS phase with a monoclinic structure. researchgate.netresearchgate.net The addition of tin sulfide to the solution led to the formation of SeSnS₂ microcrystals, which exhibited an orthorhombic structure. researchgate.net
| Parameter | Details | Purpose | Reference |
| Technique | Slow Evaporation | Growth of single microcrystals. | researchgate.net, researchgate.net |
| Precursors | SeS₂, SnS₂ | Source materials for crystal growth. | researchgate.net, researchgate.net |
| Solvent | Carbon Disulfide (CS₂) | Dissolves precursors to create a solution for crystallization. | researchgate.net, researchgate.net |
| Process | Gradual solvent evaporation leads to supersaturation. | Induces nucleation and crystal growth. | umass.edu, utupub.fi |
| Resulting Crystals | SeS (rod-like), SeSnS₂ (rod-like, platy) | Formation of distinct crystal morphologies and structures. | researchgate.net, researchgate.net |
Chemical Bath Deposition for Crystalline Thin Films (e.g., SeS₂)
Chemical Bath Deposition (CBD) is a versatile and economical technique used to deposit thin films of various materials, including chalcogenides, onto substrates from an aqueous solution. scirp.orgscilit.com This method has been successfully employed to produce crystalline thin films of this compound (SeS₂).
In a typical CBD process for SeS₂, a bath solution is prepared containing the necessary precursor ions. For instance, to deposit cadmium-sulfur-selenide (CdS₁₋ₓSeₓ) films, the bath may contain cadmium acetate, sodium selenosulfate, and thiourea (B124793) as sources for Cd²⁺, Se²⁻, and S²⁻ ions, respectively. scirp.org The deposition occurs when the ionic product of the constituent ions exceeds the solubility product, leading to the formation of the compound on the surface of a substrate immersed in the bath. scirp.org The process is influenced by parameters such as precursor concentration, pH, and temperature. scirp.orgwu.ac.th
For SeS₂ thin films, studies have investigated the effect of this compound concentration (ranging from 2 x 10⁻³ to 5 x 10⁻³ M) on the optical properties of the resulting films. The films, deposited on glass substrates, were found to be crystalline. Characterization showed high transmittance (80-90%) and a refractive index between 1.5 and 1.6. The properties of the deposited films, such as band gap and crystallinity, can be further modified by post-deposition treatments like annealing. scirp.org
| Technique | Description | Key Parameters | Reference |
| Chemical Bath Deposition (CBD) | Deposition of thin films from a solution onto a substrate. | Precursor Concentration, pH, Temperature | , scirp.org |
| Precursors (Example for CdSSe) | Cadmium Acetate, Sodium Selenosulfate, Thiourea | Provide the necessary ions for film formation. | scirp.org |
| Product (Example) | This compound (SeS₂) Crystalline Thin Film | Uniform film suitable for optical and electronic applications. | |
| Film Properties | High Transmittance (~80-90%), Refractive Index (1.5-1.6) | Dependent on deposition conditions like precursor concentration. |
Structural Characterization and Crystallography of Selenium Sulfide Systems
Molecular and Supramolecular Structures
The molecular and supramolecular arrangements of selenium sulfide (B99878) systems are diverse, encompassing discrete heterocyclic rings and complex crystalline frameworks. These structures are dictated by the covalent and non-covalent interactions between selenium and sulfur atoms.
Heterocyclic Selenium Sulfide Ring Molecules (e.g., SenS₈₋n, Se₂S₆, Se₃S₅, Se₄S₄, Se₅S₃, Se₆S₂, Se₈)
Selenium and sulfur readily form a variety of heterocyclic ring molecules with the general formula SeₙS₈₋ₙ. nih.gov These eight-membered rings are the most stable among heterocyclic selenium sulfides. scispace.com The formation of these rings can occur from molten mixtures of the elements or through various synthetic routes, which often result in complex mixtures of different ring sizes and compositions. scispace.com Specific examples that have been identified include Se₂S₆, Se₃S₅, and even seven-membered ring molecules like 1,2,3,4,5-Se₅S₂, 1,2,3,4-Se₄S₃, 1,2,3-Se₃S₄, and 1,2-Se₂S₅. rsc.org
The synthesis of specific, stoichiometrically pure heterocyclic selenium sulfides can be challenging, as most methods yield complex mixtures. scispace.comresearchgate.net However, reactions involving organotitanium compounds, such as titanocene (B72419) pentasulfide ([Ti(C₅H₅)₂S₅]) and titanocene pentaselenide ([Ti(C₅H₅)₂Se₅]), have proven effective in producing specific compounds. nih.govresearchgate.net For instance, mixtures of [Ti(C₅H₅)₂SeₓS₅₋ₓ] can be used to generate specific seven-membered this compound rings. rsc.org The relative abundance of different isomers, such as those with adjacent versus isolated selenium atoms, can be influenced by the reaction conditions. For example, in some reaction environments, species with isolated selenium atoms like 1,3-Se₂S₆ are favored. scispace.com
| Formula | Ring Size | Reference |
|---|---|---|
| SeₙS₈₋ₙ | 8 | nih.gov |
| Se₂S₆ | 8 | scispace.com |
| Se₃S₅ | 8 | scispace.com |
| 1,2,3,4,5-Se₅S₂ | 7 | rsc.org |
| 1,2,3,4-Se₄S₃ | 7 | rsc.org |
| 1,2,3-Se₃S₄ | 7 | rsc.org |
| 1,2-Se₂S₅ | 7 | rsc.org |
Disordered Chalcogen Atom Occupancy in Crystal Structures
A common feature in the crystal structures of mixed selenium-sulfur compounds is the disordered occupancy of chalcogen atom positions. researchgate.net This means that within the crystal lattice, a specific atomic site may be occupied by either a selenium or a sulfur atom, with a certain probability for each. This phenomenon is observed in various this compound systems, including titanocene selenide (B1212193) sulfide complexes. researchgate.net
This disorder can be refined using crystallographic techniques, yielding site occupancy factors that describe the statistical distribution of selenium and sulfur at each disordered position. researchgate.net For example, in a mixed phosphine (B1218219) sulfide/selenide structure, a model accommodating a single selenium atom split over two sites resulted in a disordered occupancy ratio of 0.526(2) to 0.474(2). iucr.org In another case, refining the occupancies at two selenium atom sites gave values of 0.712(2) and 0.655(2), indicating that the electron density was insufficient for two fully occupied selenium atoms but too much for a single one. iucr.org This highlights the importance of carefully modeling this disorder to achieve an accurate structural description. iucr.org
Analogous Structures with Other Chalcogenides
The structural principles observed in selenium sulfides extend to other chalcogenides, particularly those involving tellurium. Chalcogens share moderate electronegativity and can form similar structural motifs. geologyscience.ruresearchgate.net For instance, transition-metal chalcogenides (TMDs), which include sulfides, selenides, and tellurides, often exhibit layered structures with the general formula MX₂, where M is a transition metal and X is a chalcogen. mdpi.com These layers are held together by weak van der Waals forces. mdpi.com
The substitution of sulfur with selenium, and in turn with tellurium, can lead to the formation of isostructural compounds. For example, the sulfide-tellurides Ba₃Cu₁₇₋ₓ(S,Te)₁₁ are isostructural with their selenide-telluride counterparts, Ba₃Cu₁₇₋ₓ(Se,Te)₁₁. acs.org However, the larger radius of selenium and tellurium compared to sulfur can also lead to the formation of new, distinct structure types that have no direct analogue in the pure sulfide system. geologyscience.ruacs.org The differences in ionic radii and polarizability between sulfur, selenium, and tellurium play a crucial role in determining the resulting crystal structure. geologyscience.ruresearchgate.net
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction is an indispensable tool for the characterization of this compound systems, providing fundamental information about their phase composition and crystal structure.
Powder X-ray Diffraction for Phase Identification (e.g., SeS)
Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a this compound sample. researchgate.net The resulting diffraction pattern, a plot of diffraction intensity versus diffraction angle (2θ), serves as a fingerprint for a particular crystalline material. By comparing the experimental pattern to standard diffraction data, the phases within a sample can be identified. nih.gov
For instance, PXRD has been used to identify the composition of commercially available this compound, which can be a mixture of selenium monosulfide (SeS) and selenium disulfide (SeS₂), or a mixture of SeS, elemental selenium, and elemental sulfur. nih.gov The diffraction patterns of such mixtures show superimposed spectra of the individual components. researchgate.net While a standard for this compound may not always be available, the major diffraction lines can still be used for identification. nih.gov Variations in the relative intensities of diffraction lines between different samples can indicate varying amounts of constituent molecular species. nih.gov
| Application | Example System | Key Findings | Reference |
|---|---|---|---|
| Phase Identification | Commercial this compound | Identified as a mixture of SeS and other selenium/sulfur species based on diffraction patterns. | nih.gov |
| Structural Confirmation | SeS Microcrystals | Confirmed the presence of the SeS phase in grown microcrystals. | researchgate.net |
| Amorphous/Crystalline Nature | rGO-SeS₂ Composite | Confirmed the amorphous nature of selenium disulfide on reduced graphene oxide. | mdpi.com |
| Solid Solution Analysis | Na₁₁Sn₂SbS₁₂₋ₓSeₓ | Utilized to identify compositions in a solid solution series. | aip.org |
Determination of Crystal Structure and Space Groups (e.g., Monoclinic P2₁/c for Titanium-Cyclopentadienyl Selenide Sulfide Complexes)
Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure of a compound, including its unit cell dimensions, space group, and the exact positions of atoms within the crystal lattice.
A notable example is the structural characterization of titanocene pentachalcogenide complexes. The crystal structure of bis(π-cyclopentadienyl)titanium pentasulfide, [Ti(C₅H₅)₂S₅], has been determined, revealing a six-membered ring containing the titanium atom and five sulfur atoms. nih.govdntb.gov.ua Similarly, the structures of mixed selenide sulfide complexes, such as [Ti(C₅H₅)₂SeₓS₅₋ₓ], have been elucidated. nih.gov These complexes often crystallize in the monoclinic space group P2₁/c. dntb.gov.ua The determination of these structures reveals a bidentate anionic chelating E₅²⁻ (E = S, Se) ligand coordinating to the titanium atom of the bis(cyclopentadienyl)titanium fragment. nih.gov The detailed structural information obtained from single-crystal XRD is crucial for understanding the bonding and reactivity of these compounds.
Crystallite Size Determination (e.g., Amorphous SeS₂ Nanoparticles)
The determination of crystallite size in this compound systems, particularly in amorphous nanoparticles like selenium disulfide (SeS₂), is commonly achieved through X-ray diffraction (XRD). rigaku.comthermofisher.com The broadening of XRD peaks is inversely related to the crystallite size; narrower peaks indicate larger crystallites, a result of in-phase diffraction from periodically arranged crystal domains. rigaku.com
For amorphous materials, which lack long-range crystalline order, XRD patterns exhibit broad humps rather than sharp peaks. steemit.comresearchgate.net However, the Scherrer equation can still be utilized to estimate the average crystallite size from the breadth of these diffraction peaks. thermofisher.comsteemit.com For instance, SeS₂ nanoparticles prepared via a facile electrochemical method were identified as amorphous with an average crystallite size of 41.26 nm and a triclinic structure. researchgate.net It is important to distinguish crystallite size from particle size, as the former refers to the size of a single crystal domain, while the latter may encompass multiple aggregated crystallites. unud.ac.id
Electron Microscopy and Imaging
Electron microscopy techniques are indispensable for visualizing the morphology and localization of this compound structures at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for Morphology (e.g., Rod-like, Platy-rod like Microcrystals, Spherical Nanoparticles)
Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of materials. mdpi.com In the study of this compound, SEM has revealed a variety of morphologies depending on the synthesis conditions. For example, microcrystals of this compound (SeS) grown by a slow evaporation technique have been observed to have a two-dimensional, rectangular, rod-like, and smooth morphology. researchgate.netresearchgate.net When doped with tin sulfide (SnS₂), the morphology shifted to a platy-rod like structure. researchgate.netresearchgate.net
In contrast, selenium nanoparticles (SeNPs), which can be synthesized through chemical reduction methods, often exhibit a spherical shape. nih.govmdpi.com SEM analysis has confirmed the spherical morphology of SeNPs with sizes in the nanometer range. nih.govmdpi.com For instance, SeNPs synthesized by chemical reduction were found to have a rod-like shape with an average size of 74.29 nm, while others have been observed as spherical particles with diameters ranging from approximately 100–400 nm. nih.govmdpi.com
Elemental and Compositional Analysis
Mass Spectrometry for Nanoparticle Confirmation
Mass spectrometry serves as a crucial analytical technique for the definitive confirmation and detailed characterization of this compound (SeS) nanoparticles. This method provides vital information on the elemental and molecular composition of the synthesized nanomaterials, confirming the presence of selenium-sulfur bonds and identifying the various Se-S species that may exist within the nanoparticle structure or as associated volatile compounds. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently employed to analyze these complex nanomaterials. researchgate.netnih.govrsc.org
In the context of biogenic synthesis, where microorganisms like Saccharomyces cerevisiae are used to produce this compound nanoparticles, mass spectrometry has been instrumental in confirming their formation. nih.govresearchgate.net Studies involving the extracellular synthesis of SeS nanoparticles using S. cerevisiae have utilized mass spectrometry to analyze the resulting products. doaj.org The analysis of nanoparticles produced from a blend of selenous acid and sodium sulfite (B76179) revealed the probable presence of a diverse range of selenium-sulfur molecules. researchgate.netdoaj.org
Gas chromatography-mass spectrometry (GC-MS) has been specifically adapted to identify mixed cyclic selenium-sulfur compounds (SenSm) in both synthetic materials and environmental samples. sci-hub.se Although strong fragmentation of these compounds in the electron ionization source can make definitive identification challenging, researchers have successfully identified specific molecules like SeS4, SeS5, and SeS6 in synthetic selenium-sulfur melts. sci-hub.se Furthermore, the analysis of selenium-impacted sediments confirmed the environmental presence of these compounds for the first time, with SeS4 and SeS5 being found in all tested sediment samples. sci-hub.se GC-MS is also effective in detecting volatile selenium-sulfur species that can be produced during microbial processes. For instance, the biotransformation of selenite (B80905) (SeIV) by Stenotrophomonas bentonitica was shown to produce volatile compounds, including dimethyl selenenyl sulphide (DMSeS), which were identified using a GC-MS system. rsc.org
Electrospray ionization mass spectrometry (ESI-MS) has also been applied to characterize selenium-sulfur bonds in more complex nanostructures. In the synthesis of selenium-sulfur-doped carbon dots, ESI-MS was used to confirm the formation of an amino acid containing a Se-S dynamic covalent bond, which was a precursor to the final carbon dot structure. chinesechemsoc.org
The research findings from various mass spectrometry studies are detailed in the table below, showcasing the specific selenium-sulfur species identified in different nanoparticle systems.
Table 1: Selenium-Sulfur Species Identified by Mass Spectrometry in Nanoparticle Systems
| Identified Species/Molecule | Mass Spectrometry Technique | System/Source Material | Reference |
| SeS1.1 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| SeS3 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| SeS4 | Gas Chromatography-MS | Synthetic Se-S melts; Se-impacted sediments | sci-hub.se |
| SeS5 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| SeS5 | Gas Chromatography-MS | Synthetic Se-S melts; Se-impacted sediments | sci-hub.se |
| SeS6 | Gas Chromatography-MS | Synthetic Se-S melts; Se-impacted sediments | sci-hub.se |
| Se2S2 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| Se4S | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| Se2S6 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| Se4S/Se2S6 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.net |
| Se3S5/Se5 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.netdoaj.org |
| Se4/SeS7 | Mass Spectrometry | S. cerevisiae synthesized NPs | researchgate.net |
| Dimethyl selenenyl sulphide (DMSeS) | Gas Chromatography-MS | Volatiles from S. bentonitica culture | rsc.org |
Spectroscopic and Spectrometric Analysis of Selenium Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷⁷Se isotope, is an indispensable tool for the detailed molecular-level analysis of selenium sulfide (B99878) mixtures.
⁷⁷Se NMR spectroscopy is exceptionally powerful for identifying the various molecular species present in complex mixtures of selenium sulfides, which are often challenging to separate and characterize by other means. scispace.com In the solid state, selenium sulfide can form a variety of cyclic molecules, most commonly eight-membered rings with the general formula SeₙS₈₋ₙ, as well as seven-membered rings. scispace.comnih.gov
The ⁷⁷Se chemical shift is highly sensitive to the local chemical environment of the selenium atom, specifically the number of adjacent sulfur and selenium atoms. This sensitivity allows for the differentiation of various isomers. It has been established that the ⁷⁷Se resonances for selenium atoms bonded to two sulfur neighbors (-S-Se-S-) appear at the lowest field (highest ppm values). Resonances for selenium atoms with one selenium and one sulfur neighbor (-Se-Se-S-) are found at a higher field, and those for selenium atoms with two selenium neighbors (-Se-Se-Se-) appear at the highest field (lowest ppm values).
Research has identified numerous SeₙS₈₋ₙ and other heterocyclic species in solutions and melts. scispace.commu.edu.tr For instance, in sulfur-rich mixtures, SeS₇ is often the most abundant cyclic species, while the concentration of species like 1,2-Se₂S₆ increases with higher selenium content. mu.edu.tr The chemical shifts for seven-membered this compound rings are typically found in the 900–1300 ppm range. scispace.com
Table 1: Representative ⁷⁷Se NMR Chemical Shifts for Various this compound Species.
| Molecular Species | Ring Size | ⁷⁷Se Chemical Shift (δ, ppm) | Structural Notes |
|---|---|---|---|
| SeS₇ | 8 | ~700 - 705 | Most sulfur-rich 8-membered ring. scispace.commu.edu.tr |
| 1,2-Se₂S₅ | 7 | ~1077 | Contains Se-Se bond. scispace.com |
| 1,2,3-Se₃S₅ | 8 | Signal increases with Se content. scispace.com | Contains Se-Se-Se chain. |
| 1,2,3,4,5-Se₅S₂ | 7 | 1087, 1025, 980 | Assigned based on multiple resonances. |
| Generic -S-Se-S- | - | ~1127 - 1142 | Isolated Se atom, lowest field shift. scispace.com |
| Generic -S-Se-Se- | - | ~1077 - 1080 | Se atom next to one S and one Se. scispace.com |
A direct correlation exists between NMR data and crystallographic information, providing a powerful method for validating structural assignments. In crystalline solids, the number of distinct signals in a solid-state NMR spectrum corresponds to the number of crystallographically unique atomic sites in the unit cell.
For example, in the analysis of polychalcogenide complexes like [NMe₄]₂Se₅ and [NMe₄]₂Se₆, solid-state ⁷⁷Se NMR spectra revealed five and three distinct selenium signals, respectively. These findings were perfectly consistent with subsequent single-crystal X-ray diffraction studies, which confirmed the presence of five crystallographically different selenium sites in the pentaselenide and three in the hexaselenide. northwestern.edu
In more complex systems, such as mixed titanocene (B72419) selenide (B1212193) sulfides ([TiCp₂SeₓS₅₋ₓ]), the crystal structure often exhibits disorder where selenium and sulfur atoms randomly occupy specific chalcogen positions. This disorder is defined by site occupancy factors for Se and S at each position. The resulting mixture of molecules in the crystal is directly reflected in the solution ⁷⁷Se NMR spectrum. The observed signals and their relative intensities can be assigned to the various molecular isomers present, and these assignments have been shown to be consistent with the crystallographically determined disorder scheme. nih.govresearchgate.net
77Se NMR Spectroscopy for Identification of Molecular Species (e.g., Heterocyclic Ring Molecules)[13],[5],
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is used to identify the types of chemical bonds present in this compound, such as Se-S, S-S, and Se-Se. researchgate.net
FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups and bonds. For this compound, FTIR analysis is typically conducted in the far-infrared region to observe the low-frequency vibrations associated with heavy atom bonds. Studies on SeS₂ thin films and microcrystals have identified distinct absorption bands corresponding to the different covalent bonds within the structure. mu.edu.tr An absorption maximum around 450 cm⁻¹ is consistently attributed to the S-S stretching vibration. nih.govmu.edu.tr
Table 2: FTIR Vibrational Frequencies for this compound.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 464 - 488 | S-S stretching | mu.edu.tr |
| 371 - 390 | Se-S stretching | mu.edu.tr |
| 270 - 290 | Se-Se stretching | mu.edu.tr |
The FTIR spectrum of this compound shows a broad absorption region, typically between 125 and 500 cm⁻¹, indicating a wide range of interactions between the atomic sites within the crystal.
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric bonds. It has been instrumental in confirming the presence of a true this compound compound rather than a simple physical mixture of elemental selenium and sulfur. Raman spectra of this compound clearly show peaks corresponding to the stretching vibrations of Se-Se, Se-S, and S-S bonds. nih.gov This technique has been used to characterize the molecular complexity of sulfur-selenium mixtures in various phases. researchgate.net Analysis of amorphous S-Se systems by Raman spectroscopy has indicated the formation of specific ring structures.
Table 3: Raman Shifts for Bonds in Selenium-Sulfur Systems.
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~455 | S-S stretching | mu.edu.tr |
| 340 - 386 | Se-S stretching | mu.edu.tr |
| ~255 | Se-Se stretching |
Fourier-Transform Infrared (FTIR) Spectroscopy[7],[8],[6],
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive spectrometric technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of the elements within the top few nanometers of a material's surface.
When analyzing this compound, XPS is used to measure the core-level binding energies of the selenium (Se 3d) and sulfur (S 2p) electrons. The precise binding energy is characteristic of the oxidation state of the atom. This is particularly useful for selenium, which can exist in multiple oxidation states (-II, 0, +IV, +VI).
Studies have established binding energy ranges for different selenium species. For instance, elemental selenium (Se⁰) has a characteristic Se 3d₅/₂ peak at approximately 55.1-55.2 eV. In contrast, higher oxidation states like Se(IV) have significantly higher binding energies (e.g., >58.0 eV), while negative oxidation states like Se(-II) appear at lower binding energies (<55 eV). By deconvoluting the high-resolution Se 3d spectrum of a this compound sample, the presence and relative abundance of different selenium oxidation states can be determined, providing insight into the compound's surface chemistry and bonding environment. researchgate.net
Table 4: Characteristic Se 3d Binding Energies for Different Oxidation States.
| Oxidation State | Se 3d Binding Energy Range (eV) | Reference |
|---|---|---|
| Se(IV) | > 58.0 | |
| Se(II) | ~57.7 | |
| Se(0) / Elemental | 54.6 - 57.5 | |
| Se(-II) / Selenide | < 55.0 |
UV-Visible and Atomic Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the optical properties of this compound materials, particularly in the form of microcrystals and thin films. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels, and the resulting spectrum provides information about the material's electronic structure and bandgap.
Studies on this compound (SeS₂) crystalline thin films produced by chemical bath deposition have shown that their optical characteristics are dependent on the concentration of the precursor solution. mu.edu.tr For films prepared with concentrations varying from 2 × 10⁻³ to 5 × 10⁻³ M, the absorption values were in the range of 0.05–0.01 for lower concentrations, increasing to 0.20–0.25 for the highest concentration film. mu.edu.tr These films exhibited a high transmission ratio of around 80–90% and a reflectance peak between 320–330 nm for all concentrations. mu.edu.tr
The absorption spectrum of amorphous selenium nanoparticles can display several peaks in the UV-visible region, from 250 to 700 nm, depending on their size. mdpi.com For instance, an amorphous selenium/polyamide-6 nanocomposite showed an absorption peak at 475 nm. mdpi.com
Table 2: UV-Vis Absorption Peaks for Selenium-Sulfur Containing Materials
| Material | Absorption Peak Wavelength (nm) | Reference |
| SeS₂ Crystalline Thin Film | Reflectance Peak at 320-330 | mu.edu.tr |
| a-Se/PA 6 Nanocomposite | 475 | mdpi.com |
| AISe/Zn(SeS) QDs | Broad absorption >700 | nih.gov |
Atomic Absorption Spectroscopy (AAS) coupled with a hydride generation (HG) system is a highly sensitive method for the quantitative determination of selenium, especially at trace concentrations. redalyc.orgcdc.gov This technique, often referred to as HG-AAS, is particularly useful for analyzing selenium in various matrices. redalyc.org
The principle of HG-AAS involves the chemical conversion of selenium in the sample to its volatile hydride, selenium hydride (SeH₂). redalyc.org This is typically achieved by reacting the acidified sample with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). redalyc.orgpublicnow.com The generated SeH₂ gas is then transported by an inert carrier gas, like argon, into a heated quartz cell in the light path of the atomic absorption spectrometer. redalyc.org The high temperature in the cell (around 900°C) atomizes the hydride, and the resulting ground-state selenium atoms absorb light from a specific source, such as an electrodeless discharge lamp (EDL). redalyc.org The amount of light absorbed is proportional to the concentration of selenium in the original sample.
A critical step in the analysis is the oxidation state of selenium. The hydride generation reaction is efficient for selenium in the +4 oxidation state (selenous acid, H₂SeO₃). publicnow.com Selenium in the +6 oxidation state (selenic acid, H₂SeO₄) is not readily reduced by sodium borohydride. publicnow.com Therefore, a pre-reduction step is necessary to ensure that all selenium in the sample is converted to Se(IV) before hydride generation. This is often accomplished by heating the sample with concentrated hydrochloric acid. redalyc.orgpublicnow.com
The HG-AAS method offers low detection limits, often in the range of micrograms per liter (µg/L). redalyc.orgpublicnow.com For instance, a method detection level of 2 µg/L or lower has been reported for the analysis of arsenic and selenium, with an optimum concentration range of 2 to 20 µg/L. publicnow.com This high sensitivity makes it suitable for quantifying selenium in biological and environmental samples where concentrations are typically low. redalyc.orgcdc.gov
Inductively Coupled Plasma Atomic Fluorescence Spectrometry (ICP-AFS) is another advanced analytical technique that can be used for the sensitive detection of selenium and sulfur. When combined with a flow-injection hydride generation system, it allows for the simultaneous determination of both elements. nih.govumass.edu
In this setup, the analytes are introduced as their volatile hydrides, hydrogen selenide (H₂Se) and hydrogen sulfide (H₂S). nih.gov These hydrides are generated in a flow-injection manifold. For selenium, this involves the reduction of selenite (B80905) (Se(IV)). Selenate (B1209512) (Se(VI)) can be reduced to the hydride-forming selenite through a microwave-assisted on-line reaction with hydrochloric acid. nih.govumass.edu For sulfur, sulfate (B86663) or sulfite (B76179) is reduced to hydride-forming sulfide using a mixture of reagents like hydriodic acid, acetic acid, and sodium hypophosphite. nih.govumass.edu
The generated hydrides are then carried into an argon-hydrogen diffusion flame. In the plasma, selenium atoms are excited and subsequently emit light through atomic fluorescence, which is detected. Simultaneously, sulfur can be detected via the molecular emission of S₂ species formed in the flame. nih.govumass.edu An ICP-AFS instrument can be modified to monitor both the selenium atomic fluorescence and the sulfur molecular emission at the same time. nih.gov
This method provides good sensitivity and a high sample throughput. The limit of detection (based on a 3s criterion) for selenium has been reported as 10 µg/L, and for sulfide, it is 70 µg/L, with a 200-µL injection volume. nih.govumass.edu The calibration curve for selenium is linear up to 2 mg/L, and for sulfide, it is linear up to 10 mg/L. nih.govumass.edu The sample throughput can be as high as 180 samples per hour. nih.govumass.edu
Computational and Theoretical Studies of Selenium Sulfide
Ab Initio Studies of Electronic Structures and Bonding (e.g., S-S, Se-S, Se-Se bonds)
Ab initio molecular orbital studies have been instrumental in understanding the structures and relative stabilities of selenium sulfide (B99878) systems, particularly the Se(n)S(8-n) ring molecules. These calculations, performed at the Hartree-Fock (HF) level of theory with MIDI-4* basis sets, have shown that all 30 isomers of Se(n)S(8-n) exist as crown-shaped eight-membered rings, similar to the structure of S8. capes.gov.br The calculated bond parameters from these studies are indicative of single bonds and show good agreement with available experimental data. capes.gov.br
Further analysis at the MP2 level of theory, which includes corrections for zero-point vibrational energy, has revealed that the total binding energies of these molecules decrease as the selenium content increases. capes.gov.br In contrast, the energies of different isomers with the same chemical composition are nearly identical. capes.gov.br A key finding is that the energy change associated with the conversion of one S-S and one Se-Se bond into two Se-S bonds is very small, approximately 1 kJ mol⁻¹. capes.gov.br This small energy difference, along with the similarities in the valence electronic structures of S-S, Se-S, and Se-Se bonds, explains the experimental observation that synthetic methods often produce complex mixtures of different selenium sulfides. capes.gov.br
The valence electronic structures of all Se(n)S(8-n) species are remarkably similar. The energies of the 16 highest occupied molecular orbitals, which correspond to the chalcogen-chalcogen bonding orbitals and the p lone-pair orbitals, are not significantly affected by the specific chalcogen atoms in the molecule. capes.gov.br However, the energies of the next eight molecular orbitals, representing the s lone-pair orbitals, increase with higher selenium content. capes.gov.br
First-principle quantum chemical methods have also been employed to study the effect of an excess electron on the structure and bonding of sulfur and selenium-based dichalcogen systems. These studies describe the formation of intermolecular two-center three-electron (2c-3e) bonds between chalcogen atoms in radical anions. researchgate.net Frontier molecular orbital analysis confirms the presence of this 2c-3e bond in these systems. researchgate.net
Theoretical Computations of Optical Absorption Spectra
Theoretical computations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting and predicting the optical absorption spectra of selenium-containing compounds. These calculations provide insights into the electronic transitions that give rise to the observed spectral features.
For instance, TD-DFT calculations have been used to study the UV-Vis spectra of various systems. researchgate.netiau.ir Excited state calculations can simulate the UV-Vis spectra and help understand the effect of the solvent on the absorption maximum of radical anions. researchgate.net In studies of selenium nanostructures, optical absorption spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to investigate pressure-induced structural and electronic changes. arxiv.org The calculations help to interpret the observed shifts in the optical absorption onset, which indicate changes in the material's band gap. arxiv.org
The methodology for these computations often involves using a specific functional and basis set, such as CAM-B3LYP/6-311++G(d,p), to calculate absorption energies, oscillator strengths, and electronic transitions. iau.ir The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data.
In the context of selenium-containing nanomaterials, theoretical calculations of UV-Vis spectra are part of a broader characterization that includes analyzing frontier molecular orbitals (HOMO and LUMO) to understand the electronic and optical properties. kashanu.ac.ir
Table 1: Theoretical and Experimental Spectroscopic Data
| System | Method | Calculated Property | Value | Experimental Correlation |
|---|---|---|---|---|
| (PVA-SeO2-SiC) nanostructures | TD-DFT/B3LYP/LanL2DZ | Excitation Energy, Wavelength, Oscillator Strength | Data dependent on specific transition | Comparison with experimental UV-Vis spectra kashanu.ac.ir |
| Radical anions of sulfur/selenium dichalcogens | TDDFT | UV-Vis Absorption Maximum | Solvent-dependent | Simulated spectra compared to experimental UV-Vis researchgate.net |
| 1,2,3-Thiazaphosphinine and 1,2-Azaphospholes | TD-DFT/CAM-B3LYP/6-311++G(d,p) | Absorption Energies (nm), Oscillator Strength | Data dependent on specific compound | Comparison with experimental UV-Vis spectra in various solvents iau.ir |
Investigations of Thermochemical and Electrochemical Phenomena
Computational studies are vital for understanding the thermochemical and electrochemical behavior of selenium sulfide and related materials. These investigations often involve calculating thermodynamic properties and modeling redox reactions.
For example, the Gibbs free energies of adsorption of selenium species on mineral surfaces have been modeled using quantum-mechanical calculations. These calculations help to explain the deviation between theoretically predicted (Nernstian) equilibrium redox potentials and those observed experimentally. mdpi.comosti.gov The calculated shifts in electrochemical peaks, based on the Gibbs free energies of adsorption for different selenium oxidation states, provide a more accurate picture of the redox transformations occurring at the electrode-solution interface. mdpi.comosti.govresearchgate.net
Theoretical studies have also been conducted to estimate the thermodynamic properties of platinum and palladium sulfides, selenides, and tellurides. researchgate.net These studies often rely on various computational methods and correlation relationships to derive reliable and mutually consistent thermodynamic values, which are often lacking or inconsistent in the literature. researchgate.net
In the context of rechargeable aluminum batteries, computational studies have been used to investigate the electronic structure of this compound-based cathodes. nih.gov These studies help to understand the interaction between the electrode material and aluminum ions, which is crucial for the battery's performance. nih.gov
Table 2: Calculated Electrochemical and Thermochemical Data
| System | Computational Method | Calculated Parameter | Finding |
|---|---|---|---|
| Se species on galena (PbS) surface | Quantum-mechanical calculations | Gibbs free energy of adsorption | Explains deviation between Nernstian and observed midpoint potentials mdpi.comosti.govresearchgate.net |
| Platinum and palladium sulfides and selenides | Various computational methods | Standard thermodynamic properties | Provides reliable and consistent thermodynamic data researchgate.net |
| Se(2.9)S(5.1)-based cathode in Al-ion battery | Electronic structure calculations | Valence electronic energy overlap with Al³⁺ | Demonstrates favorable interaction for improved battery performance nih.gov |
Modeling of Energy Changes in Structural Transformations
Computational modeling plays a crucial role in understanding the energy changes that accompany structural transformations in this compound and related chalcogenide systems. These models provide insights into phase stability, mixing energies, and the mechanisms of transformation.
For instance, a detailed modeling study of Sn(S(1-x)Se(x)), Sn(S(1-x)Se(x))2, and Sn2(S(1-x)Se(x))3 solid solutions has shown that all four systems exhibit energetically favorable and homogeneous mixing at all compositions. acs.org The calculations of mixing energies as a function of composition and formation temperature predict favorable mixing, with Gibbs mixing energies for 50/50 mixtures ranging from -1.63 kJ mol⁻¹ atom⁻¹ to -2.24 kJ mol⁻¹ atom⁻¹. acs.org These studies also predict that the volume expansion of these solid solutions is nearly linear with increasing selenium content. acs.org
In the study of Se(n)S(8-n) ring molecules, ab initio calculations have demonstrated that the energy change for the interconversion of one S-S and one Se-Se bond into two Se-S bonds is very small (around 1 kJ mol⁻¹). This small energy difference is a key factor in the formation of complex mixtures of selenium sulfides during synthesis. capes.gov.br
Furthermore, the Patashinski model has been used to calculate the pressure-temperature phase diagrams of selenium and sulfur, describing both melting and polymorphous phase transitions. arxiv.org These calculations show good correspondence with experimental data and help to explain the structural transitions observed in these elements under varying conditions. arxiv.org
In/Ex-Situ Characterizations in Mechanistic Studies
While not strictly computational methods, in situ and ex situ characterization techniques are often coupled with theoretical modeling to provide a comprehensive understanding of reaction mechanisms involving this compound. These experimental techniques provide real-time or snapshot information about the structural and chemical evolution of materials during a process, which can then be rationalized through computational models.
For example, in the development of rechargeable aluminum batteries with this compound cathodes, in situ and ex situ characterizations have been used to uncover the electrochemical mechanism of Se(x)S(y) during battery operation. nih.gov Similarly, in the study of lithium-sulfur batteries, in situ characterization techniques are employed to monitor the formation and evolution of sulfur species in real-time. chinesechemsoc.org In situ X-ray diffraction (XRD) can track the evolution of crystalline phases, while in situ Raman spectroscopy can detect certain types of polysulfides. chinesechemsoc.orgacs.org In situ X-ray absorption spectroscopy (XAS) is particularly powerful as it can monitor the electronic structures of sulfur and distinguish between different polysulfide species. chinesechemsoc.org
The development of advanced in situ characterization techniques, such as in situ transmission electron microscopy (TEM) and in situ X-ray photoelectron spectroscopy (XPS), allows for real-time monitoring of morphological, structural, and chemical changes at the catalyst surface during electrochemical reactions. mdpi.comrsc.org These experimental observations are invaluable for validating and refining the mechanistic insights obtained from computational studies.
Advanced Materials Research and Applications of Selenium Sulfide
Energy Storage Technologies
Selenium sulfide (B99878) (SeS₂) is emerging as a compound of significant interest in the field of advanced energy storage, particularly for next-generation battery technologies. Its unique properties, including higher electronic conductivity compared to sulfur and a high theoretical volumetric capacity, position it as a promising candidate for cathode materials in high-energy-density batteries. Researchers are actively exploring its potential in both lithium-ion and rechargeable aluminum batteries, aiming to overcome the limitations of current energy storage systems.
Cathode Materials for Lithium-Ion Batteries
Selenium sulfide presents a compelling alternative to traditional sulfur cathodes in lithium-ion batteries (LIBs). While sulfur offers a high theoretical specific capacity, its insulating nature and the dissolution of intermediate polysulfides into the electrolyte (the "shuttle effect") lead to poor cycling stability and low coulombic efficiency. mdpi.com Selenium's higher electronic conductivity (1 × 10⁻³ S m⁻¹) compared to sulfur (5 × 10⁻²⁸ S m⁻¹) helps to mitigate the low conductivity issue. acs.org By combining selenium and sulfur into this compound cathodes, researchers aim to leverage the high capacity of sulfur while improving electronic conductivity and mitigating the shuttle effect. researchgate.net
Carbon-Selenium Sulfide Composites for Enhanced Energy Density
To address the inherent low conductivity of sulfur and the shuttle effect of polysulfides/polyselenides, this compound is often composited with various carbonaceous materials. These carbon hosts provide a conductive framework, enhance the transport of ions and electrons, and physically confine the active material to prevent its dissolution into the electrolyte. researchgate.net
Different forms of carbon, such as microporous, mesoporous, and hierarchical porous carbons, have been investigated as host materials for this compound. arabjchem.org For instance, this compound encapsulated within a mesoporous carbon aerogel has demonstrated good electrochemical performance. researchgate.net The porous structure of these carbon materials provides a large surface area for the active material, facilitates electrolyte wetting, and buffers the volume changes that occur during the charge-discharge process. researchgate.netarabjchem.org
Table 1: Performance of Carbon-Selenium Sulfide Composite Cathodes in Li-ion Batteries
| Carbon Host Material | Initial Discharge Capacity | Capacity Retention | Coulombic Efficiency | Reference |
| Mesoporous Carbon Aerogel | > 800 mAh g⁻¹ (at 500 mA g⁻¹) | 818 mAh g⁻¹ after 500 cycles | 96% (initial) | researchgate.net |
| Microporous Carbon | 1277 mAh g⁻¹ (at 0.1 C) | ~710 mAh g⁻¹ after 200 cycles (at 0.2 C) | Not Specified | arabjchem.org |
| Hierarchical Porous Carbon | 1113.2 mAh g⁻¹ | 989.2 mAh g⁻¹ after 300 cycles (at 0.2 C) | 99.3% | arabjchem.org |
Analysis of Chemical Changes During Charge-Discharge Cycles
During the charge-discharge process in a lithium-selenium sulfide battery with an ether-based electrolyte, the this compound cathode undergoes a series of chemical transformations. Similar to sulfur and selenium cathodes, SeS₂ experiences a conversion reaction, leading to the formation of soluble dual intermediates, namely lithium polysulfides (Li₂Sₙ) and lithium polyselenides (Li₂Seₙ), where 4 ≤ n ≤ 8. researchgate.net
The dissolution of these intermediates into the electrolyte is a primary cause of capacity fade. researchgate.net However, it has been observed that in some systems, particularly those using ultramicroporous carbon hosts, the final discharge products are a mixture of insoluble Li₂S and Li₂S₂. pnas.org This suggests that by controlling the reaction pathway, it may be possible to avoid the formation of soluble long-chain polysulfides and polyselenides.
In carbonate-based electrolytes, the reaction mechanism can be different. The discharged sulfur species can react with the electrolyte to form a stable solid electrolyte interphase (SEI) on the cathode. pnas.org This SEI layer, composed of inorganic compounds like lithium fluoride (B91410) and organic compounds like lithium ethylene (B1197577) monocarbonate, can prevent further reactions between the active material and the electrolyte, thus improving stability. pnas.org The introduction of selenium into the sulfur cathode to form S-Se bonds can also help to inhibit the shuttle phenomenon. researchgate.net
Addressing Challenges in Energy Density and Cycling Stability
Several strategies are being employed to address these challenges:
Controlling Sulfur Content: Increasing the sulfur content in the this compound composite can potentially boost the specific capacity. greencarcongress.com
Advanced Host Materials: The rational design of host materials, such as N-doped carbon, can create strong chemical interactions that stabilize the this compound and prevent its dissolution. researchgate.net
Electrolyte Optimization: The choice of electrolyte is critical. Carbonate electrolytes, for example, can promote the formation of a stable SEI, while additives can suppress the shuttle effect. researchgate.netwikipedia.org Using lean electrolyte conditions is a key goal for practical applications but presents further challenges. pnas.org
Separator/Interlayer Engineering: Introducing functional interlayers between the cathode and the separator can physically block the diffusion of dissolved polysulfides and polyselenides. mdpi.com
Cathode Materials for Rechargeable Aluminum Batteries (RABs)
Rechargeable aluminum batteries are a promising post-lithium-ion technology due to the high theoretical capacity, natural abundance, and safety of aluminum. acs.orgrsc.org However, the development of high-performance cathode materials remains a major hurdle. acs.org this compound has emerged as a novel and promising cathode material for RABs. nih.gov
The working mechanism in an Al-SeS₂ battery typically involves the reversible redox reaction of the selenium and sulfur species within a chloroaluminate ionic liquid electrolyte. rsc.org
This compound Encapsulated in Carbon Nanofibers
A significant advancement in RAB cathode technology is the encapsulation of this compound (specifically Se₂.₉S₅.₁) within multichannel carbon nanofibers. nih.gov This architecture offers several advantages:
High Capacity: The Se₂.₉S₅.₁@carbon nanofiber cathode has demonstrated a high capacity of 606 mAh g⁻¹ at a current density of 50 mA g⁻¹. nih.gov
Excellent Rate Capability: It can maintain a capacity of 211 mAh g⁻¹ even at a high current density of 2.0 A g⁻¹. nih.gov
Robust Stability: The cathode exhibits remarkable cycling stability, retaining a capacity of 187 mAh g⁻¹ at 0.5 A g⁻¹ after 3,000 cycles. nih.gov
Flexibility: The free-standing nature of the carbon nanofiber composite provides enhanced flexibility. nih.gov
The success of this material lies in overcoming the interaction mismatch between the aluminum ions (Al³⁺) and the electrode. The unique electronic structure of the Se₂.₉S₅.₁-based cathode allows for sufficient valence electronic energy overlap with Al³⁺, facilitating a more efficient electrochemical process. nih.gov The carbon nanofibers not only provide conductivity and structural support but also confine the active material, preventing its loss during cycling. acs.orgnih.gov
Table 2: Electrochemical Performance of Se₂.₉S₅.₁@Carbon Nanofiber Cathode in RABs
| Performance Metric | Value | Conditions | Reference |
| Specific Capacity | 606 mAh g⁻¹ | 50 mA g⁻¹ | nih.gov |
| Rate Capability | 211 mAh g⁻¹ | 2.0 A g⁻¹ | nih.gov |
| Cycling Stability | 187 mAh g⁻¹ after 3,000 cycles | 0.5 A g⁻¹ | nih.gov |
Mitigation of Volumetric Change and Enhancement of Electrical Conductivity
This compound (SeS₂) and its composites are actively being researched for applications in energy storage, particularly in lithium and sodium-ion batteries. A significant challenge in using sulfur-based cathodes is the large volume expansion (around 80%) that occurs during the conversion of sulfur (S₈) to lithium sulfide (Li₂S). oaepublish.com This volumetric change can lead to the pulverization of the electrode and a rapid decline in battery performance. oaepublish.com Selenium (Se) offers a partial solution as its conversion to cuprous selenide (B1212193) (Cu₂Se) involves a smaller volume increase of 63% compared to the 88% increase for the formation of cuprous sulfide (Cu₂S). osti.gov
To further address the issues of volumetric change and improve electrical conductivity, this compound is often incorporated into various carbon-based host materials. oaepublish.comresearchgate.net These include:
Mesoporous Carbon: These materials can encapsulate SeₓSᵧ composites, providing a conductive network and space to accommodate volume changes during charge and discharge cycles. researchgate.net
Carbon Nanotubes (CNTs): Vertically aligned CNTs can serve as a host for this compound, offering a unidirectional path for ion migration and mitigating volume expansion. researchgate.net This structure also helps to prevent the dissolution of intermediate polysulfides. researchgate.net
Graphene: Three-dimensional reduced graphene oxide can be used to create composites with this compound, enhancing capacity and rate performance. researchgate.net
N-doped Organic Carbon: Composites made by heating polyacrylonitrile (B21495) (PAN) with this compound powder create a nitrogen-doped carbon matrix that effectively confines SeS₂ and improves electrical conductivity. acs.org
These strategies of combining selenium with sulfur and utilizing carbon-based scaffolds are crucial for developing next-generation energy storage devices with improved stability and performance. researchgate.netacs.org
Catalysis
Applications in Organic Reactions (e.g., Oxidation, Reduction, Polymerization)
This compound and related selenium compounds have demonstrated significant catalytic activity in a variety of organic reactions. nanorh.comresearchgate.net Selenium-based catalysts are noted for their high efficiency, ability to function under mild reaction conditions, good functional group compatibility, and high selectivity. researchgate.net
One prominent application is in oxidation reactions. For instance, perselenic acid, generated in situ from the oxidation of selenium (IV) oxide, can effectively catalyze the oxidation of sulfides to their corresponding sulfoxides and sulfones using hydrogen peroxide as the oxidant. nih.gov This methodology has been successfully applied to aryl alkyl sulfides, aryl vinyl sulfides, and dialkyl sulfides. nih.gov Selenium nanoparticles have also been investigated for their catalytic properties, which are attributed to their unique redox characteristics and large surface areas. mdpi.com
In the realm of polymerization, selenium-containing polymers are gaining interest due to their unique properties. dicp.ac.cn A facile and efficient method has been developed for synthesizing poly(sulfide selenide)s directly from elemental selenium and episulfides using an organocatalyst system. dicp.ac.cn This process demonstrates high selectivity for the formation of sulfide-selenide linkages. dicp.ac.cn
Role of High Surface Area and Reactivity in Catalytic Processes
The high surface area and reactivity of this compound, particularly in its nanoparticle form, are key to its catalytic efficacy. nanorh.commdpi.com A larger surface area provides more active sites for reactions to occur, thereby enhancing the catalytic activity. oaepublish.com This is a general principle in catalysis, where materials with high specific surface areas, such as amorphous materials and nanostructures, often exhibit superior performance. oaepublish.commdpi.com
The increased reactivity of this compound nanoparticles contributes to their efficiency in catalyzing chemical reactions, which can lead to more environmentally friendly and efficient industrial processes. nanorh.com For example, the use of selenium nanoparticles as catalysts can improve the rate of degradation of organic pollutants in wastewater treatment. nanorh.com The unique redox properties of selenium also play a crucial role in its catalytic functions. mdpi.com
Electrocatalysis (e.g., Oxygen Evolution Reaction)
This compound and its derivatives are emerging as promising electrocatalysts, particularly for the oxygen evolution reaction (OER), which is a critical process in water splitting for hydrogen production. sciopen.commdpi.com The OER is known for its slow kinetics, and finding efficient, low-cost, and stable catalysts is a major research focus. osti.gov
Doping transition metal sulfides with selenium has been shown to be an effective strategy to enhance their OER performance. sciopen.commdpi.com For example, selenium-doped nickel cobalt sulfide nanoarrays have demonstrated improved electrocatalytic activity. sciopen.com The introduction of selenium can lower the energy barrier for surface reconstruction during the OER, leading to the formation of more active species. sciopen.com
Iron-containing nickel cobalt sulfoselenides have shown exceptional OER performance, even surpassing the benchmark ruthenium oxide (RuO₂) catalyst in some cases. mdpi.com The superior activity of these sulfoselenides is attributed to their low charge transfer resistance. mdpi.com Furthermore, selenium-doped copper oxide (Se-CuO) nanoarrays have also been reported as robust OER electrocatalysts with ultralow overpotential and faster reaction kinetics compared to RuO₂ under certain conditions. osti.gov The enhanced performance is linked to an increase in the electrochemical surface area and electrical conductivity upon selenium doping. osti.gov
Optoelectronic Materials
Semiconducting Properties and Band Gap Energies
This compound is recognized as a semiconductor material, a property it shares with elemental selenium. samaterials.commatltech.comwikipedia.org This characteristic makes it suitable for various optoelectronic applications. matltech.com The semiconducting nature of selenium was first observed in 1873 when it was discovered that its electrical conductivity is affected by light. wikipedia.org
The band gap is a crucial property of a semiconductor, determining its electrical and optical characteristics. For amorphous selenium, the optical band gap is approximately 2.1 eV. lehigh.edu The properties of this compound can be tuned by adjusting the ratio of selenium to sulfur. For instance, in tungsten sulfide selenide (WSₓSeᵧ) monolayers, the optical band gap can be precisely controlled from 1.97 eV (for WS₂) to 1.61 eV (for WSe₂) by varying the S/Se ratio. mdpi.com Similarly, in barium zirconium sulfide selenide (BaZrS₃₋ₓSeₓ), substituting sulfur with selenium leads to a decrease in the band gap. aip.org
The ability to tune the band gap allows for the tailoring of materials for specific optoelectronic devices. mdpi.com Selenium-based materials, including this compound, are used in applications such as photocells, solar panels, and light-sensitive devices. samaterials.com
Optical Properties of Thin Films (e.g., Transmittance, Absorption, Dielectric Constant, Refractive Index)
The optical properties of this compound (SeS₂) thin films are a significant area of research, particularly for their potential in optoelectronic applications. These properties are highly dependent on the fabrication method and process parameters, such as precursor concentration.
Studies on SeS₂ thin films produced by methods like chemical bath deposition have revealed key optical characteristics. For instance, crystalline SeS₂ thin films deposited on glass substrates exhibit a high transmission ratio of around 80–90%. The transmittance and reflectance of these films can be influenced by the deposition technique; films produced by dip coating showed an average transmittance of 87.64%, while those made via spray pyrolysis had a slightly lower transmittance at 87.11%. researchgate.net In related material studies, such as tin sulfide doped with selenium (SnS₁₋ₓSeₓ), it was observed that an increase in selenium content leads to a decrease in transmission percentage, making the films more absorbing. rsc.org
The absorption coefficient (α) indicates a material's ability to absorb electromagnetic radiation. rsc.org For SeS₂ thin films, a peak in reflectance has been noted between 320–330 nm. In selenium-doped tin sulfide films, the absorption and extinction coefficients were found to be enhanced with higher selenium content. rsc.org
The refractive index (n) is a crucial parameter for designing optical devices. For SeS₂ thin films prepared by chemical dropping, calculated refractive index values were found to be between 1.5 and 1.6. Other studies have reported higher refractive index values, ranging from 2.25 to 3.75 at a wavelength of 250 nm. researchgate.net The refractive index is directly related to the high-frequency dielectric constant (ε∞). rsc.org Research on SeS₂ films showed that the highest dielectric constant was achieved at a deposition concentration of 0.005 M.
Interactive Table: Optical Properties of this compound Thin Films
| Property | Value/Range | Deposition Method | Notes | Source(s) |
| Transmittance | 80-90% | Chemical Bath Deposition | High transmission in the visible spectrum. | |
| Transmittance | 87.64% | Dip Coating | Average value in the 400-1100 nm range. | researchgate.net |
| Transmittance | 87.11% | Spray Pyrolysis | Slightly lower than dip-coated films. | researchgate.net |
| Refractive Index | 1.5 - 1.6 | Chemical Dropping | Calculated values. | |
| Refractive Index | 2.25 - 3.75 | Not Specified | At 250 nm wavelength. | researchgate.net |
| Dielectric Constant | Varies | Chemical Dropping | Highest value obtained at 0.005 M concentration. | |
| Reflectance Peak | 320-330 nm | Chemical Bath Deposition | Peak reflectance wavelength. |
Material Forms for Advanced Applications
The utility of this compound in advanced technologies is closely linked to its availability in various specialized forms, including high-purity powders and nanoparticle dispersions.
This compound is commercially available in several grades for research and industrial use. High-purity (≥99%), submicron, and nanopowder forms are commonly produced. indiamart.comamericanelements.comnanochemazone.com These specialized forms are crucial for applications where material consistency and properties at the micro and nano scale are paramount.
High Purity Forms: Purity levels of 99% or higher ensure that the material's intrinsic properties are not compromised by contaminants, which is critical for sensitive electronic and optical applications. indiamart.com
Submicron and Nanopowder: this compound can be processed into powders with particle sizes in the submicron range (typically 1-5 µM) or even smaller, as nanopowder (<100 nm). indiamart.comnanorh.com The vastly increased surface area of nanoparticles compared to bulk material can enhance reactivity and alter physical properties, making them suitable for catalysts and improving bioavailability in certain applications. nanorh.com These powder forms are foundational materials for creating sputtering targets and evaporation materials used in producing thin films for solar energy and fuel cells. americanelements.comnanochemazone.com
Interactive Table: Available Forms of this compound Powder
| Form | Typical Purity | Particle Size (APS) | Potential Applications | Source(s) |
| High Purity Powder | ≥99% | Varies | Research and Development | indiamart.com |
| Submicron Powder | ≥99% | 1-5 µM | Sputtering Targets, Evaporation Materials | indiamart.com |
| Nanopowder | 99.9% | <100 nm | Drug Delivery, Catalysts, Solar Energy Materials | americanelements.comnanochemazone.comnanorh.com |
Dispersed nanoparticles of this compound are increasingly used for creating thin films and composite materials via various deposition techniques. americanelements.comnanochemazone.com The ability to suspend nanoparticles in a medium allows for their application in processes like chemical vapor deposition (CVD), physical vapor deposition (PVD), and solution-based methods such as chemical bath deposition. google.comacs.org
Metallic and metalloid ions from materials like this compound can be dispersed as suspended or coated nanoparticles. americanelements.comnanochemazone.com These dispersions are then used with techniques like sputtering or thermal evaporation to deposit thin films. americanelements.comnanochemazone.com For example, a chemical bath deposition method has been successfully used to produce crystalline SeS₂ thin films from dispersed precursors. In more advanced applications, sulfur-selenium nanoparticles have been deposited onto reduced graphene oxide (rGO) to create novel nanocomposites. mdpi.com The use of dispersed nanoparticles allows for precise control over film thickness and morphology, which is essential for manufacturing devices like sensors, solar cells, and other optoelectronic components. rsc.orgnanorh.com
Analytical Methodologies for Detection and Quantification of Selenium and Sulfur Species
General Principles and Challenges
The analysis of selenium and sulfur compounds is complicated by the chemical similarities between the two elements and the variety of oxidation states and molecular forms they can adopt. nih.govresearchgate.net This necessitates sophisticated analytical approaches to differentiate and quantify specific species.
Speciation Analysis of Selenium and Sulfur Compounds
Speciation analysis, the process of identifying and quantifying the different chemical forms of an element, is critical for understanding the behavior of selenium and sulfur. mdpi.comrsc.org The toxicity and bioavailability of selenium, for instance, are highly dependent on its chemical form, with inorganic species like selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻) exhibiting different properties compared to organic forms such as selenomethionine. mdpi.comrsc.org
A common strategy for the speciation of inorganic selenium involves the selective sorption of one form, typically Se(IV), followed by its determination. mdpi.com The total selenium concentration can then be measured after reducing Se(VI) to Se(IV), allowing the concentration of Se(VI) to be calculated by the difference. mdpi.com However, this can be a time-consuming process. mdpi.com A more advanced approach involves the simultaneous sorption of both Se(IV) and Se(VI) followed by their selective elution under different conditions. mdpi.com
The analysis of seleno-sulfur compounds, such as selenosulfides, presents additional challenges due to their potential instability and the need for methods that can distinguish them from their individual sulfur and selenium counterparts. plos.org Techniques combining separation methods with sensitive detectors are often the most effective tools for trace element speciation. mdpi.com
Methodological Advancements for Lower Detection Limits, Accuracy, and Precision
Continuous advancements in analytical instrumentation have led to significant improvements in the detection limits, accuracy, and precision of selenium and sulfur analysis. Modern techniques aim to overcome challenges such as matrix interference and the low concentrations of these elements in many samples. drawellanalytical.comspectroscopyonline.com
Key advancements include:
Improved Atomization Techniques: While flame atomization is a common method, techniques like graphite (B72142) furnace atomic absorption spectrometry (GFAAS) and hydride generation atomic absorption spectrometry (HGAAS) offer enhanced sensitivity. GFAAS concentrates the analyte, allowing for the analysis of smaller sample volumes, while HGAAS is particularly effective for elements like selenium, achieving detection limits in the parts-per-trillion (ppt) range. drawellanalytical.com
Superior Detection Systems: The use of high-efficiency photomultiplier tubes (PMT) and charge-coupled devices (CCD) in modern atomic absorption spectrophotometers allows for the capture of weaker signals with greater accuracy. drawellanalytical.com
Advanced Background Correction: Methods such as Zeeman and Smith-Hieftje correction help to eliminate interferences, leading to more accurate measurements. drawellanalytical.com
Automation and Software Integration: Automated sample preparation and introduction systems minimize human error and contamination, while advanced software algorithms enhance signal processing and data analysis for more precise quantification at low concentrations. drawellanalytical.com
Solid-State Imaging Detectors: The introduction of solid-state imaging detectors in inductively coupled plasma-optical emission spectrometry (ICP-OES) has enabled rapid, simultaneous multi-element analysis and flexibility in wavelength selection. spectroscopyonline.com
These advancements have collectively pushed the boundaries of detection, allowing for more reliable and sensitive analysis of selenium and sulfur species.
Development of Selenide-Specific Chemical Tools
The study of hydrogen selenide (B1212193) (H₂Se) and other selenides has been spurred by the development of specific chemical tools for their detection and quantification. mdpi.comnih.govresearchgate.net These tools are crucial for understanding the biological roles of these compounds. mdpi.comnih.govresearchgate.net
Researchers have been working to create new H₂Se-releasing compounds and pioneering methods for selenide detection. mdpi.comnih.govresearchgate.net One approach has been to adapt strategies used for the detection of hydrogen sulfide (B99878) (H₂S), a related gaseous signaling molecule. researchgate.net For example, small molecule thiocarbamates that release carbonyl sulfide (COS), which is then converted to H₂S, have inspired the investigation of selenocarbamates. researchgate.net However, studies have shown that selenocarbamates can directly release H₂Se, highlighting a fundamental difference in their reactivity compared to their sulfur analogs. researchgate.net This development of activatable donors with optical responses allows for the real-time measurement of delivered H₂Se levels using fluorescence techniques. researchgate.net
Spectrometric and Chromatographic Techniques
Spectrometric and chromatographic techniques are the cornerstones of selenium and sulfur analysis, providing the means for both qualitative and quantitative measurements.
Spectrophotometry
Spectrophotometry is a widely used method for the determination of selenium. researchgate.netresearchgate.net One common approach involves the oxidation of an iodide solution by selenium(IV) in an acidic medium to form triiodide anions (I₃⁻). researchgate.net The concentration of the colored triiodide can then be measured spectrophotometrically, with optimal conditions typically at a wavelength of 290 nm and a pH between 1.0 and 1.5. researchgate.net This method allows for the detection of selenium in the parts-per-million (ppm) range. researchgate.net
Another spectrophotometric method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in glacial acetic acid with potassium bromide to dissolve selenium sulfide. nih.gov This method is a simplification of pharmacopeial methods that require boiling with fuming nitric acid. nih.gov The excess DBH and bromine can be removed without boiling using 5-sulfosalicylic acid, and the subsequent iodometric titration is improved due to the coagulation of the colloidal selenium solution. nih.gov
Table 1: Comparison of Spectrophotometric Methods for Selenium Determination
| Method | Reagent(s) | Principle | Detection Range | Reference |
|---|---|---|---|---|
| Triiodide Anion Method | Potassium Iodide | Oxidation of I⁻ by Se(IV) to form I₃⁻ | 0.025 - 4.0 ppm | researchgate.net |
Spectrofluorimetry
Spectrofluorimetry offers high sensitivity and selectivity for the determination of selenium. nih.govconicet.gov.ar These methods often involve the use of a fluorescent reagent that reacts with selenium to produce a measurable signal.
One such method utilizes the selective oxidation of the non-fluorescent reagent 2-(alpha-pyridyl)thioquinaldinamide (PTQA) by Se(IV) in an acidic solution to yield a highly fluorescent product. nih.gov This method can be automated using flow injection analysis (FIA) and can be adapted for the simultaneous determination of Se(IV) and Se(VI) by incorporating an on-line reduction step for Se(VI). nih.gov The calibration graphs for this method are linear over a range of 10 ng/mL to 2.2 µg/mL for Se(IV) and 0.1 to 2.4 µg/mL for Se(VI). nih.gov
Another spectrofluorimetric approach employs cloud point extraction (CPE) as a preconcentration step. metu.edu.tr In this method, selenium is complexed with 2,3-diaminonaphthalene (B165487) (DAN), and the complex is extracted into the surfactant-rich phase of a non-ionic surfactant like Triton X-114. metu.edu.tr This preconcentration allows for the determination of trace levels of selenium with a detection limit of 2.3 µg/L after a 10-fold preconcentration. metu.edu.tr
A more recent on-line spectrofluorimetric method uses the quenching of the fluorescence of the organic dye Chrome azurol S (CAS) by Se(IV) in the presence of sodium cholate. conicet.gov.ar This method has a detection limit of 0.27 µg L⁻¹ and a linear range from 0.84 to 6.00 µg L⁻¹. conicet.gov.ar
Table 2: Comparison of Spectrofluorimetric Methods for Selenium Determination
| Method | Reagent(s) | Principle | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|---|
| PTQA Method | 2-(alpha-pyridyl)thioquinaldinamide | Oxidation of PTQA by Se(IV) | Not specified | 10 ng/mL - 2.2 µg/mL (Se(IV)) | nih.gov |
| CPE-DAN Method | 2,3-diaminonaphthalene, Triton X-114 | Complexation with DAN and cloud point extraction | 2.3 µg/L | Not specified | metu.edu.tr |
High Performance Liquid Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical tool for the speciation of selenium-containing compounds. jst.go.jp This hybrid technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. mdpi.com It has been widely utilized for its high separation ability, low detection limits, broad dynamic linear range, and excellent analytical precision. mdpi.com
The process involves the separation of different selenium species by HPLC, followed by their introduction into the ICP-MS system for elemental detection and quantification. mdpi.com The addition of substances like methanol (B129727) or ammonium (B1175870) carbonate to the aqueous solutions can enhance the ICP-MS signal intensities for both arsenic and selenium. researchgate.net For instance, a 3% v/v methanol concentration can increase signal intensities by a factor of 3.5 to 4.5 compared to aqueous solutions alone. researchgate.net
Factors such as ionic strength, pH, and methanol content in the mobile phase are carefully optimized to achieve complete separation of various selenium species. mdpi.com For example, six different selenium species have been successfully separated within 20 minutes using a mobile phase of 25 mM citric acid at a pH of 4.0, containing 2% methanol. mdpi.com This method has demonstrated high practicality and utility in the analysis of selenium-enriched foods, with recovery rates between 93.7% and 105% and a relative standard deviation (RSD) of less than 5%. mdpi.com
One of the challenges in selenium detection by ICP-MS is the presence of polyatomic interferences, as several selenium isotopes are affected by ions like 40Ar40Ar+, 40Ar38Ar+, and 40Ar42Ca+. mdpi.com However, the use of tandem mass spectrometry (HPLC-ICP-MS/MS) can mitigate these interferences, improving the accuracy and detection limits. mdpi.com
The versatility of HPLC-ICP-MS allows for the simultaneous speciation of both endogenous and exogenous elements using enriched stable isotopes as tracers. nih.gov This capability makes it an invaluable tool for investigating the distribution and metabolism of selenium in biological systems. jst.go.jpnih.gov
Table 1: Detection Limits for Selenium Species by HPLC-ICP-MS/MS
| Selenium Species | Detection Limit (ng mL⁻¹) |
| Selenite (Se(IV)) | 0.04 |
| Selenate (Se(VI)) | 0.02 |
| Selenomethionine (SeMet) | 0.05 |
| Selenocystine (SeCys₂) | 0.02 |
| Methylselenocysteine (MeSeCys) | 0.03 |
| Selenoethionine (SeEt) | 0.15 |
| Data sourced from a study on the speciation of six selenium species. mdpi.com |
Gas Chromatography
Gas Chromatography (GC) is a primary technique for the separation of volatile selenium and sulfur compounds. acs.org It is often coupled with various detectors, such as mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS), to provide highly selective and sensitive analysis. nih.gov
GC-MS has been employed to characterize and identify mixed selenium-sulfur compounds (SenSm) in synthetic melts and sediments. researchgate.netsci-hub.se While electron ionization can cause significant fragmentation of these compounds, making definitive identification challenging, the method has successfully identified species like SeS₄, SeS₅, and SeS₆ in synthetic samples. researchgate.netsci-hub.se For the analysis of volatile species, sample introduction techniques like solid-phase microextraction (SPME) are utilized, allowing for the quantification of compounds at ultratrace levels. acs.org
The combination of GC with ICP-MS offers an extremely selective and sensitive method for analyzing volatile sulfur and selenium compounds in the headspace of biological samples, such as plants. nih.gov This is particularly relevant for studying the volatilization of selenium in bioremediation applications. nih.gov Dimethyl selenide and dimethyl diselenide have been identified as primary volatile selenium components in the headspace of certain plants. acs.org
Different detectors can be used with GC for specific applications. Gas chromatography with atomic emission detection (GC-AED) has been used for detecting organoselenium compounds in gaseous samples. acs.org The choice of detector and analytical conditions can be optimized to enhance detection and sensitivity characteristics. acs.org
Table 2: Identified Volatile Selenium and Sulfur Compounds by GC-MS
| Compound | Type |
| Dimethyl selenide | Selenium |
| Dimethyl diselenide | Selenium |
| Allyl (2-propenyl) isothiocyanate | Sulfur |
| 3-butenyl isothiocyanate | Sulfur |
| Compounds identified in the headspace of Brassica juncea seedlings. acs.org |
Neutron Activation Analysis
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It is a non-destructive method that relies on the measurement of gamma rays emitted from a sample after it has been irradiated with neutrons. usgs.gov
Instrumental Neutron Activation Analysis (INAA) is particularly versatile for elemental analysis due to its low detection limits for many elements and its suitability for automation. usgs.gov This technique has been successfully applied to the analysis of trace quantities of selenium and tellurium in natural sulfur deposits. jst.go.jposti.gov For the simultaneous determination of selenium and tellurium, the nuclides 79mSe and 131Te are often used. jst.go.jposti.gov When higher sensitivity is required for selenium, the short-lived 77mSe is measured, as its production rate is significantly higher. jst.go.jposti.gov
The procedure involves irradiating powdered samples in a reactor with a thermal neutron flux. jst.go.jposti.gov The subsequent gamma-ray detection is performed using a Ge(Li) detector coupled to a multichannel analyzer. jst.go.jposti.gov A key advantage of this method is that it is practically free from interference from ³²P induced in sulfur. jst.go.jposti.gov The reproducibility of the results is generally within 10%. jst.go.jposti.gov
NAA can also be used for the determination of selenium in biological and environmental samples through substoichiometric solvent extraction. akjournals.com Furthermore, the replicate sample INAA method has been optimized for determining selenium in foodstuffs, providing reliable and accurate results. akjournals.com For samples with very low selenium content, multiple replicates may be necessary to achieve a concentration value significantly above the detection limit. akjournals.com
Table 3: Irradiation and Detection Parameters for INAA of Selenium and Tellurium
| Determination Type | Irradiation Time | Detection Time | Target Nuclides |
| Simultaneous Se & Te | 5 min | 200 s | 79mSe, 131Te |
| Trace Se | 10 s | 30 s | 77mSe |
| Parameters for analysis of natural elemental sulfur. jst.go.jposti.gov |
Electrochemical Techniques (e.g., Voltammetry)
Electrochemical techniques, particularly voltammetry, are powerful tools for the analysis of selenium. bibliotekanauki.pl These methods are advantageous due to their simple sample preparation, speed of analysis, and high sensitivity, with stripping voltammetry capable of reaching very low detection limits. nih.gov
Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. Different voltammetric techniques, such as cyclic voltammetry, have been used to understand the complex, multistage process of selenium deposition on various electrode surfaces like gold. bibliotekanauki.pl The electrochemical behavior of selenium is of significant interest for applications in the nuclear fuel cycle and for the synthesis of semiconductor thin films. imim.pl
The reduction of selenous acid (H₂SeO₃) on a gold surface, for instance, exhibits multiple stages, including adsorption, surface-limited deposition, bulk deposition, and further reduction to Se⁻². bibliotekanauki.pl The choice of electrode material is crucial, with gold, platinum, and glassy carbon being common substrates. chalcogen.ro
Only selenium in the +IV oxidation state is directly electroactive. nih.gov However, other forms of selenium can be determined using indirect electrochemical approaches. nih.gov The combination of electrochemical techniques with other methods, such as a quartz crystal microbalance, can provide further insights into the mechanism of selenium electrodeposition. imim.pl
Table 4: Stages of Selenium Deposition on a Gold Electrode
| Peak | Process |
| Cathodic Peak 1 & 2 | Strong interaction between gold substrate and selenium |
| Cathodic Peak 3 | Bulk deposition of Se⁰ |
| Cathodic Peak 4 | Reduction of H₂SeO₃ to Se⁻² |
| Cathodic Peak 5 | Reduction of bulk deposited Se⁰ to Se⁻² ions |
| Based on cyclic voltammetry studies. bibliotekanauki.pl |
X-ray Fluorescence
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. rsc.org The method involves exposing a sample to a primary X-ray source, which causes the elements within the sample to emit characteristic fluorescent X-rays. clu-in.org The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity is proportional to the concentration, enabling quantitative analysis. clu-in.org
Field-portable X-ray fluorescence (FPXRF) is a variation of this technique that allows for in-situ analysis of elements in soil and sediment, including selenium. clu-in.orgepa.gov Generally, elements with an atomic number of 16 or greater can be detected and quantified by FPXRF. epa.gov
For the determination of selenium in aqueous samples, a pre-concentration step is often necessary. One such method is dispersive solid-phase microextraction (DSPME) using multiwalled carbon nanotubes (MWCNTs) as a solid sorbent and ammonium pyrrolidinedithiocarbamate (APDC) as a chelating agent. rsc.org In this procedure, the Se(IV)–APDC complex is adsorbed onto the MWCNTs, which are then collected on a filter and directly measured by XRF. rsc.org This method can achieve high recovery (97 ± 3%) and low detection limits (0.06 to 0.2 ng mL⁻¹). rsc.org It can also be adapted for selenium speciation by determining the concentration of selenate as the difference between the concentration of selenite after and before a pre-reduction step. rsc.org
High energy resolution fluorescence detected X-ray absorption spectroscopy (HERFD-XAS) is a more advanced X-ray technique that offers improved speciation performance and detection at low concentrations compared to conventional X-ray absorption spectroscopy. nih.gov X-ray fluorescence microscopy (XFM) can even be used to visualize and quantify the tissue and subcellular distribution of selenium. nih.gov
Table 5: Performance of DSPME-XRF for Selenium Determination
| Parameter | Value |
| Recovery | 97 ± 3% |
| Precision (RSD) | 3.2% |
| Detection Limit | 0.06 - 0.2 ng mL⁻¹ |
| Under optimized conditions for the determination of Se(IV) ions. rsc.org |
Hydride Generation Techniques
Hydride Generator Atomic Absorption Spectroscopy (HG-AAS)
Hydride Generation Atomic Absorption Spectroscopy (HG-AAS) is a highly sensitive analytical technique for the determination of elements that form volatile hydrides, such as selenium and arsenic. This method offers advantages over other atomic absorption techniques, including increased atomization efficiency and higher selectivity, as the analyte is separated from the sample matrix as a volatile compound.
The technique involves the chemical conversion of the analyte into its volatile hydride, which is then transported by a carrier gas to a heated quartz cell for atomization and subsequent measurement by atomic absorption. The generation of lead hydride, for example, is influenced by the concentration of sodium borohydride (B1222165) (NaBH₄) and the acidity of the medium.
For selenium speciation, HG-AAS can be coupled with flow injection (FI) systems. A method has been developed using FI-HG-AAS with on-line pre-reduction of Se(VI) to Se(IV) to determine phosphate-extractable selenium in soils. nih.gov This approach allows for the efficient removal of interferences from organic matter. nih.gov The pre-reduction of Se(VI) to Se(IV) is typically carried out in a heated acidic medium. nih.gov
HG-AAS can also be combined with liquid chromatography (HPLC) for the separation and detection of different selenium compounds. pjoes.com Detection limits for selenium compounds using this hyphenated technique are typically in the nanogram range. pjoes.com
Table 6: HG-AAS Method Parameters for Selenium Speciation in Soil
| Parameter | Condition |
| Pre-reduction Medium | 6 M HCl |
| Pre-reduction Temperature | 100 °C |
| Pre-reduction Time | 20 s |
| Se(IV) and Se(VI) Recoveries | 95-105% |
| For a fortification level of 150 μg kg⁻¹. nih.gov |
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) is a highly sensitive technique used for determining trace amounts of elements like selenium. The method involves injecting a small liquid sample volume into a graphite tube. nemi.gov This tube is then heated in a programmed sequence to dry the sample, char the organic matrix, and finally atomize the element of interest. nemi.gov The absorption of light from a specific source, such as a hollow-cathode lamp or an electrodeless discharge lamp, by the free atoms is measured. nih.govoiv.int
Key aspects of the GFAAS method for selenium include:
High Sensitivity: GFAAS offers low detection limits, often in the micrograms per liter (µg/L) or nanograms per gram (ng/g) range, making it suitable for trace analysis. nih.gov
Matrix Modification: To prevent the premature loss of volatile selenium during the charring (pyrolysis) step, chemical modifiers are used. These modifiers form more thermally stable compounds with selenium, allowing for higher pyrolysis temperatures to effectively remove interfering matrix components. grupobiomaster.com Commonly used modifiers include palladium, nickel, copper, and magnesium nitrate. nih.govgrupobiomaster.com
Background Correction: The analysis of selenium, particularly at its primary resonance wavelength of 196.0 nm, is prone to spectral interferences from molecular absorption. Zeeman background correction is a common and effective technique to counteract these interferences. nemi.govgrupobiomaster.com
Atomization: Atomization of the selenium compounds typically occurs at high temperatures, often exceeding 2000°C.
The furnace program is a critical component of the GFAAS method, consisting of several temperature-controlled stages.
Table 1: Example of GFAAS Furnace Program for Selenium Determination This table presents a generalized program. Actual parameters must be optimized for specific instruments and sample matrices.
| Stage | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Gas Flow (L/min) |
| Drying 1 | 85 | 5 | 20 | 3.0 |
| Drying 2 | 120 | 10 | 25 | 3.0 |
| Pyrolysis (Char) | 1100 | 10 | 20 | 3.0 |
| Atomization | 2300 | 0 | 5 | 0 (Stop) |
| Clean Out | 2600 | 1 | 4 | 3.0 |
Source: Adapted from research findings on GFAAS parameters. samipubco.com
Flow-Injection Hydride Generation with On-Line Reduction
Flow-Injection Hydride Generation (FI-HG) is a sample introduction technique that enhances sensitivity and reduces interferences for elements that form volatile hydrides, such as selenium. In this method, the sample is mixed with a reducing agent, typically sodium borohydride (NaBH₄), in an acidic medium to convert selenium ions into gaseous selenium hydride (H₂Se). epa.gov This volatile hydride is then swept by a carrier gas into a detector, commonly an atomic absorption (AAS) or atomic fluorescence (AFS) spectrometer. epa.govrsc.org
A key challenge in selenium analysis is that hydride generation is efficient for Selenium(IV) (selenite) but not for Selenium(VI) (selenate). Therefore, to determine total selenium, a pre-reduction step is necessary to convert Se(VI) to Se(IV). pjoes.com Performing this reduction "on-line" within the flow-injection manifold offers speed and automation. rsc.org
The on-line reduction process often involves merging the acidified sample stream with a reductant solution and passing it through a heated reactor coil before it meets the borohydride solution. researchgate.netx-mol.com
Research Findings on On-Line Reduction:
Reductants: Various reagents can be used for the on-line reduction of Se(VI), including concentrated hydrochloric acid (HCl), potassium bromide (KBr) in an acid medium, and thiourea (B124793). cabidigitallibrary.org
Reaction Conditions: The reduction can be efficiently carried out in a short time (e.g., 20 seconds) by heating the reaction coil, for instance, in a water bath at 100°C or using a microwave system. rsc.orgx-mol.comnih.gov
Speciation: By controlling the analytical conditions, this technique can be used for selenium speciation. Analysis without the reduction step yields the Se(IV) concentration, while analysis with the on-line reduction step provides the total inorganic selenium (Se(IV) + Se(VI)). The Se(VI) concentration is then calculated by the difference. pjoes.com
Table 2: Comparison of Pre-reduction Agents for Selenium Speciation Analysis Based on a study optimizing FI-HGAAS conditions.
| Pre-reducing Agent System | Target Analyte | Conversion Factor (%) for Se⁴⁺ Standard | Conversion Factor (%) for Se⁶⁺ Standard |
| Conc. HCl | Total Se | 98-116% | 81-103% |
| 5% (w/v) KBr / Conc. HCl | Total Se | 98-116% | 81-103% |
| 15% (w/v) KBr / Dilute HCl | Total Se | 98-116% | 81-103% |
| 10% (w/v) Thiourea / Conc. HCl | Total Se | Interfered | 81-103% |
Source: Adapted from Kongsri et al., 2016. cabidigitallibrary.org
Differentiation of Sulfur Species by Reactivity to Microwave Power
Microwave energy can be used to differentiate and analyze various sulfur species based on their different dielectric properties and reactivity. Microwave-assisted processes can selectively heat and promote reactions of specific sulfur-containing compounds within a complex matrix. acs.org This principle is particularly relevant in contexts like coal desulfurization, where organic sulfur compounds (e.g., thiophenes, thioethers) are targeted for removal. ntu.ac.uk
The ability of a material to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically the loss tangent. acs.org Different sulfur species exhibit different loss tangents, meaning they heat at different rates when exposed to microwave irradiation. acs.orgntu.ac.uk
Key Research Findings:
Selective Heating: Thiophenic compounds, a major form of organic sulfur, can be more reactive to microwave energy than the surrounding matrix, especially when they contain polar functional groups. acs.org
Reaction Enhancement: Microwave irradiation has been shown to significantly enhance reaction rates for desulfurization processes compared to conventional heating. core.ac.uk For example, in the hydrodesulfurization of thiophene, microwave heating led to higher reaction rates than conventional heating at the same measured bulk temperature, suggesting the formation of localized "hot spots" that accelerate the reaction. core.ac.uk
Chemical Transformations: Microwave energy can facilitate specific chemical transformations. In synthetic chemistry, microwaves have been used to accelerate the synthesis of thiophenes from starting reagents, a reaction that is much slower with conventional heating. cem.com
This differential reactivity allows for the selective transformation or removal of certain sulfur species, which can then be quantified by analyzing the reaction products or the remaining material.
Preconcentration Methods
For samples containing extremely low concentrations of selenium, a preconcentration step is often required to bring the analyte to a level detectable by analytical instruments.
Cloud Point Extraction
Cloud Point Extraction (CPE) is a separation and preconcentration technique that utilizes the unique properties of non-ionic surfactants in aqueous solutions. experimentjournal.com Above a certain temperature, known as the cloud point temperature, the surfactant solution becomes turbid and separates into two phases: a small, surfactant-rich phase and a large, aqueous phase. mdpi.com
The process for preconcentrating selenium involves several steps:
Complexation: Selenium(IV) is first complexed with a suitable chelating agent to form a hydrophobic complex. A commonly used agent is dithizone (B143531). researchgate.net
Micellar Solubilization: A non-ionic surfactant, such as Triton X-100 or Triton X-114, is added to the solution at a concentration above its critical micelle concentration. The hydrophobic selenium complex is then incorporated into the core of the surfactant micelles. researchgate.netnih.gov
Phase Separation: The solution is heated above the cloud point temperature, causing the micelles to aggregate and separate from the bulk aqueous phase. mdpi.com
Analysis: The small volume of the surfactant-rich phase, now containing the concentrated selenium complex, is separated (often by centrifugation) and analyzed, typically by GFAAS or spectrophotometry. experimentjournal.comresearchgate.net
CPE offers high preconcentration factors due to the large difference in volume between the initial solution and the final surfactant-rich phase. metu.edu.tr The efficiency of the extraction depends on optimizing several parameters.
Table 3: Optimized Parameters for Cloud Point Extraction of Selenium(IV) Based on a study using dithizone as a chelating agent and Triton X-100 as the surfactant.
| Parameter | Optimized Value |
| pH | < 1 (using HCl) |
| Dithizone Concentration | 7.5 µmol L⁻¹ |
| Triton X-100 Concentration | 0.2% (w/v) |
| Equilibration Temperature | 40 °C |
| Equilibration Time | 15 min |
Source: Adapted from Dadfarnia et al., 2011. researchgate.net
This method has been successfully applied to determine selenium in various samples, achieving detection limits in the low nanogram per milliliter (ng/mL) range. researchgate.netnih.gov
Environmental Behavior and Biogeochemical Cycling
Environmental Distribution and Occurrence
Selenium is a naturally occurring element that is widely, though unevenly, distributed throughout the Earth's crust, existing in various inorganic and organic forms. cdc.govcdc.gov Its presence in the environment is a result of both natural processes and anthropogenic activities. mdpi.comnih.gov While specific data on the environmental occurrence of selenium sulfide (B99878) is limited, the distribution of selenium, its parent element, provides insight into its potential presence and mobilization. nih.gov
Selenium is geochemically similar to sulfur and often substitutes for it in sulfide minerals. nih.gov Consequently, it is naturally found in sulfide ores of various metals like copper, lead, nickel, and iron. nih.gov The concentration of selenium can vary significantly depending on the type of ore and the specific geological conditions of its formation. nih.gov
Research on sulfide ores has identified selenium in several key minerals:
Galena (PbS): Studies have shown that galena can be a primary host for selenium. In the Baccu Locci mine in Sardinia, Italy, microprobe analyses revealed that galena was the main selenium-bearing mineral, with concentrations typically up to 1.17 wt% and in some cases as high as 13.61 wt%. schweizerbart.de Similarly, in the Olympias deposits in Greece, the highest selenium concentration of 516 ppm was found in fine-grained galena. nih.gov
Sphalerite (ZnS): Sphalerite is another common sulfide mineral that can contain selenium. In the Pusangguo deposit in Tibet, two types of sphalerite were found to have high cobalt contents and also contained selenium, which was used for calibration in the analysis. mdpi.com At Baccu Locci, significant amounts of selenium were also detected in sphalerite. schweizerbart.de
Pyrite (B73398) (FeS₂): Pyrite frequently contains selenium. In the Madem Lakkos-Mavres Petres deposit in Greece, the highest selenium concentration (33 ppm) was found in pyrites. nih.gov However, selenium content in pyrite can be variable. In some Canadian ores, hydrothermal pyrites contained 30 to 50 ppm of selenium, while sedimentary pyrites had lower amounts. In the Zhangquanzhuang gold deposit in China, cobalt, nickel, and selenium are thought to primarily enter the pyrite lattice through substitution. mdpi.com
The presence of selenium in these sulfide minerals is a significant natural reservoir of the element. taylorfrancis.com Variations in selenium content within these minerals can be attributed to factors like temperature and the pH-redox conditions during their formation. nih.gov
| Mineral | Chemical Formula | Deposit Location | Reported Selenium Concentration | Source |
|---|---|---|---|---|
| Galena | PbS | Olympias, Greece | Up to 516 ppm | nih.gov |
| Galena | PbS | Baccu Locci, Italy | Up to 13.61 wt% | schweizerbart.de |
| Pyrite | FeS₂ | Madem Lakkos-Mavres Petres, Greece | Up to 33 ppm | nih.gov |
| Pyrite | FeS₂ | Canadian Ores (Hydrothermal) | 30 - 50 ppm | |
| Chalcopyrite | CuFeS₂ | Skouries, Greece | Average 200 ppm | nih.gov |
A primary natural pathway for selenium to enter the broader environment is through the weathering of selenium-containing rocks and parent bedrock material. cdc.govcdc.govmdpi.com This process releases selenium into soils and, subsequently, into water systems. cdc.govcdc.gov The concentration of selenium in soils is strongly correlated with the selenium content of the parent rock material. mdpi.comresearchgate.net For instance, soils derived from shale, which is often rich in selenium, tend to have higher selenium concentrations. nih.govresearchgate.net
The rate of selenium release is influenced by climatic factors such as precipitation and temperature, with the highest release rates observed in tropical regions with volcanic-derived parent materials. researchgate.net Once released from rocks, selenium can become part of the soil matrix, where its fate is governed by various biogeochemical processes. cdc.govmdpi.com The oxidation of sulfide minerals containing selenium, often aided by microorganisms, can release selenium into soil and water as soluble forms like selenate (B1209512) or selenite (B80905). nih.gov
Volcanic activity is a significant natural source of atmospheric selenium. cdc.govmdpi.comresearchgate.net During eruptions, selenium is released as volatile gases and particulate matter. nih.govresearchgate.net Volcanic ash can contain selenium concentrations ranging from less than 0.2 to 7 mg/kg, which is substantially higher than in many rocks. researchgate.net Recent global estimates suggest that volcanic sources contribute between 6% and 22% of total selenium emissions to the atmosphere. acs.org
Anthropogenic activities, particularly the combustion of fossil fuels like coal and oil, are major contributors to selenium release into the environment. cdc.govmdpi.comnih.gov Coal combustion is considered the principal source of airborne selenium compounds resulting from human activities. cdc.gov During combustion, selenium is released primarily as selenium dioxide (SeO₂) in the vapor phase, along with solid selenium species in fly ash and bottom ash. mdpi.com Estimates of annual selenium releases to the air from fossil fuel combustion have been in the range of thousands of tons. cdc.gov These emissions account for a significant portion, estimated at around 40%, of the total selenium in the atmosphere. acs.orgresearchgate.net
| Source | Estimated Contribution | Source |
|---|---|---|
| Anthropogenic (e.g., Coal Combustion) | 30% - 42% | acs.org |
| Marine Biosphere | 32% - 50% | acs.org |
| Volcanic Activity | 6% - 22% | acs.org |
| Terrestrial Biosphere | 5% - 18% | acs.org |
Release from Weathering of Rocks and Soils[29],
Environmental Fate and Transport
The fate and transport of selenium compounds in the environment are complex and heavily dependent on their chemical form, or speciation. usgs.gov The oxidation state of selenium is a primary factor determining its mobility, solubility, and bioavailability. cdc.govusgs.gov Selenium primarily exists in four oxidation states: selenide (B1212193) (Se²⁻), elemental selenium (Se⁰), selenite (SeO₃²⁻), and selenate (SeO₄²⁻). mdpi.comusgs.gov
The behavior of selenium in soil is largely controlled by the soil's physicochemical properties, particularly pH and redox potential (Eh). usda.govnih.gov
Solubility: Selenate (SeO₄²⁻) is the most soluble and mobile form of selenium in soils, especially in well-aerated, alkaline conditions. usgs.govusda.govnih.gov Its salts are soluble, and it is only weakly adsorbed by soil particles, making it highly available for plant uptake. usgs.gov In contrast, selenite (SeO₃²⁻) is more prevalent in acidic to neutral soils and is strongly adsorbed by iron and manganese oxides, clay particles, and organic matter, which reduces its solubility and bioavailability. usgs.govnih.govallmultidisciplinaryjournal.com Elemental selenium and metal selenides (including selenium sulfide) are generally insoluble and stable in soils, particularly under reducing (anaerobic) conditions and low pH. cdc.govca.gov
Binding (Adsorption): Selenite is efficiently immobilized in soil due to its strong binding to soil constituents. usgs.govnih.gov Iron oxyhydroxides are particularly effective at adsorbing selenite. usgs.gov This adsorption capacity means that selenite is less mobile than selenate. allmultidisciplinaryjournal.com Selenium can also be bound to organic matter, forming a potentially available pool that can be released under certain conditions. allmultidisciplinaryjournal.com Based on solubility and binding capacity, selenium fractions in soil can be categorized as water-soluble, exchangeable, iron-manganese oxide-bound, organic matter-bound, and residual. nih.govallmultidisciplinaryjournal.com
Selenium undergoes continuous transformation in the environment, cycling between its various oxidation states and between inorganic and organic forms, largely driven by microbial activity. usgs.govasm.org
In soil and aquatic systems, microorganisms play a crucial role in selenium's biogeochemical cycle:
Reduction: Microbes can reduce the more oxidized and soluble forms of selenium. Selenate (Se⁶⁺) can be reduced to selenite (Se⁴⁺), and further to elemental selenium (Se⁰). asm.orgasm.org This dissimilatory reduction of selenate and selenite to insoluble elemental selenium is a key process that decreases the element's toxicity and bioavailability, forming the basis for bioremediation strategies. asm.orgasm.org Under certain anaerobic conditions, further reduction to selenide (Se²⁻) can occur. asm.org
Oxidation: In aerobic environments, some bacteria can oxidize reduced selenium forms. For example, Se(-II) in copper selenide can be transformed to Se(0) through microbial metabolic processes. nih.gov
Methylation: A significant transformation pathway is microbial methylation, which converts inorganic selenium oxyanions into volatile organic compounds like dimethyl selenide (CH₃SeCH₃) and dimethyl diselenide (CH₃SeSeCH₃). asm.orgasm.org This process serves as a detoxification mechanism for the microbes and facilitates the transfer of selenium from terrestrial and aquatic environments to the atmosphere. asm.org
Assimilation: Plants and microorganisms can absorb soluble selenium (primarily selenate) and incorporate it into organic molecules, forming selenoamino acids such as selenocysteine (B57510) and selenomethionine. usda.gov When these organisms decompose, this organically-bound selenium can be returned to the soil. mdpi.com
These transformations mean that the speciation of selenium in any given environment is dynamic, influenced by a combination of chemical, physical, and biological factors. usda.govresearchgate.netnih.gov
Oxidation of Sulfide Minerals by Microorganisms and Infiltration into Soil-Water
The mobilization of selenium from geological materials into the broader environment is significantly driven by the microbial oxidation of sulfide minerals. nih.gov Sulfide minerals, which can contain selenium as a trace element, undergo oxidation when exposed to air and water, a process often accelerated by microbial activity. nih.govmdpi.com This weathering process releases selenium, which can then infiltrate soil and water systems. nih.gov
Microorganisms, including chemoautotrophic thiobacilli and chemoheterotrophs, play a direct role in the oxidation of selenium compounds. dss.go.th Studies using ⁷⁵Se(0) as a tracer have demonstrated that live, oxic soil slurries facilitate the production of selenite (Se(IV)) and, to a lesser extent, selenate (Se(VI)). dss.go.th This biological process is inhibited by sterilization methods such as autoclaving or the addition of formalin, confirming the involvement of microbes. dss.go.th The oxidation of elemental selenium can be enhanced by the presence of substances like acetate, glucose, or sulfide. dss.go.th Specific bacterial strains, such as Thiobacillus ASN-1 and Leptothrix MnB1, have been identified as capable of oxidizing elemental selenium primarily to selenate. dss.go.th Other bacteria, like Bacillus megaterium, can oxidize elemental selenium to selenite. frontiersin.org
Once oxidized from their mineral forms, selenium species, primarily the water-soluble oxyanions selenite (SeO₃²⁻) and selenate (SeO₄²⁻), are transported into the soil-water matrix through infiltration. nih.govresearchgate.net The process is particularly noted in agricultural contexts where irrigation water infiltrates selenium-bearing geologic formations like marine shales, oxidizing the reduced selenium and bringing it into solution. researchgate.netusgs.gov The resulting soluble forms are then mobile within the groundwater system. researchgate.net
Influence of Environmental Conditions
The behavior, mobility, and bioavailability of selenium in the environment are not static but are profoundly influenced by a range of physicochemical conditions. nih.gov Key among these are acidity (pH), oxygen availability (redox potential), and temperature, which collectively determine the speciation and concentration of selenium in soils and minerals. nih.govmdpi.com
Impact of Acidity (pH) and Oxygen Availability on Selenium Forms
The chemical form of selenium in soil and water is largely governed by the interplay between pH and redox potential. usda.govnerc.ac.uk These two factors dictate whether selenium exists as selenate (Se⁶⁺), selenite (Se⁴⁺), elemental selenium (Se⁰), or selenide (Se²⁻). nih.govresearchgate.net
Under well-aerated, oxygen-rich (oxic) and alkaline conditions (high pH), selenate is the dominant and most mobile form of selenium. nih.govnih.govtechscience.com In alkaline soils, selenite tends to be oxidized into selenate, which is highly soluble and readily available for plant uptake. nih.govnih.gov The higher pH also facilitates the desorption of selenium from mineral surfaces, further increasing its mobility. nih.gov
Conversely, in acidic (low pH) to neutral soils, selenite is the more prevalent form. usda.govnih.gov Selenite has a strong affinity for iron oxides and hydroxides, forming insoluble complexes, particularly as the pH decreases. nih.govnerc.ac.uk This adsorption to soil particles, which is maximal between pH 3 and 5, makes selenite significantly less mobile and bioavailable than selenate. nerc.ac.uk
In oxygen-poor (anoxic or reducing) environments, soluble selenate and selenite can be reduced to insoluble elemental selenium (Se⁰) and even further to selenides (Se⁻²), which have very low bioavailability. nih.gov This reduction is often a microbially mediated process. frontiersin.orgepa.gov Therefore, selenium is most mobile and bioavailable under oxidizing, alkaline conditions and least available in reducing, acidic environments. nerc.ac.uk
Table 1: Influence of Environmental Conditions on Selenium Speciation
| Environmental Condition | Dominant Selenium Form | Mobility & Bioavailability | Governing Processes | References |
| Alkaline pH, Oxic (High Oxygen) | Selenate (SeO₄²⁻) | High | Oxidation of selenite; desorption from minerals. | nih.govnerc.ac.uknih.govtechscience.com |
| Acidic/Neutral pH, Oxic (High Oxygen) | Selenite (SeO₃²⁻) | Low | Strong adsorption to iron oxides and clays. | nih.govusda.govnerc.ac.uknih.gov |
| Reducing (Anoxic/Low Oxygen) | Elemental Selenium (Se⁰), Selenides (Se⁻²) | Very Low | Microbial or chemical reduction of selenate and selenite. | nih.gov |
Temperature Conditions Affecting Selenium Content in Minerals
Temperature is another critical factor that can influence the selenium content within sulfide minerals and govern the formation of secondary selenium minerals. nih.govmdpi.com Thermodynamic data for the formation of many selenium minerals are standardized at 25°C, but variations from this temperature can affect their stability and occurrence in natural settings. mdpi.comresearchgate.net
Research suggests that variations in the selenium content of sulfide minerals can be attributed, in part, to the temperature conditions during their formation. nih.gov For instance, studies of selenium-rich stone coals indicate that the co-occurrence of certain copper-selenium minerals and native selenium likely formed under relatively acidic, reducing conditions at temperatures below 220°C. researchgate.net In contrast, selenites are often formed in the supergene zones of sulfide deposits under low-temperature conditions. researchgate.net While high temperatures are associated with some primary mineral formations, the behavior of selenium in near-surface environments, where it is most likely to interact with the biosphere, is controlled by low-temperature and pressure conditions. mdpi.comresearchgate.net
A study of sulfide ores from the Chalkidiki peninsula in Greece found varying concentrations of selenium in different minerals, which could be partly explained by the temperature of formation. nih.gov
Table 2: Selenium Content in Sulfide Minerals from the Chalkidiki Peninsula, Greece
| Deposit Location | Mineral | Selenium (Se) Concentration (ppm) |
| Olympias | Fine-grained Galena | 516 |
| Skouries | Concentrated Chalcopyrite | 200 (average) |
| Madem Lakkos-Mavres Petres | Pyrite | 33 |
| Madem Lakkos-Mavres Petres | Arsenopyrite | < 0.1 |
| Madem Lakkos-Mavres Petres | Chalcopyrite | < 0.1 |
| Source: Data from a study on sulfide ores in Greece. nih.gov |
Cellular and Molecular Mechanisms of Action
This compound exhibits a multifaceted mechanism of action at the cellular and molecular level, impacting cell division, microbial growth, and physiological processes within cells.
Antimitotic Action and Effects on Epidermal Cell Turnover
This compound is recognized for its antimitotic or cytostatic activity, which results in a reduction in the turnover of epidermal cells. macsenlab.comdrugbank.comdoctoroncall.com.mypropaira.com This action is beneficial in conditions characterized by hyperproliferation of skin cells. drugbank.com It appears to have a cytostatic effect on the epidermis and follicular epithelium, which in turn reduces the production of corneocytes and subsequent flaking. propaira.comnih.gov Studies have shown that this compound slows the growth of both hyperproliferative and normal cells. drugbank.com
A key indicator of the antimitotic action of this compound is its ability to decrease the rate of incorporation of radioactively labeled thymidine (B127349) into the DNA of dermal epithelial cells. macsenlab.comdrugbank.comnih.govnih.gov This finding suggests a direct interference with DNA synthesis, a critical phase of cell division, thereby slowing down the proliferation of epidermal cells. medicaldialogues.in
Inhibition of Microbial Growth Pathways
This compound demonstrates significant antifungal properties by interfering with the cellular metabolism of various fungi. macsenlab.compatsnap.com
This compound is effective against a range of fungi by disrupting their cellular processes. macsenlab.comdrugbank.com It is known to inhibit the growth of Malassezia yeast (formerly Pityrosporum), a fungus implicated in scalp conditions, by interfering with its cellular metabolism. macsenlab.compatsnap.com This action reduces the fungal population and alleviates associated symptoms. patsnap.com The compound blocks enzymes essential for epithelial tissue growth, which may contribute to its antifungal effect against Malassezia. medscape.com Organisms generally considered susceptible to this compound in vitro include Malassezia furfur, Microsporum species (including Microsporum audouinii and Microsporum canis), Pityrosporon species, and Trichophyton species (including Trichophyton schoenleinii and Trichophyton tonsurans). macsenlab.comdrugbank.com
This compound has demonstrated sporicidal activity against Trichophyton tonsurans, a common cause of tinea capitis. macsenlab.comdrugbank.comnih.gov In vitro studies have confirmed this sporicidal effect, which correlates with in vivo observations where its use may reduce the transmission of infectious spores. nih.govkarger.com Comparative studies have shown that both 1% and 2.5% concentrations of this compound are effective in eliminating the shedding of viable spores and are superior to non-medicated shampoos. nih.gov One in-vitro study found that 2.5% this compound had equivalent sporicidal activity to both 1% and 2% zinc pyrithione. drugbank.com
Regulation of Physiological Processes at the Cellular Level
The biological activity of selenium is largely attributed to its incorporation into selenoproteins, which play crucial roles in various cellular functions, including antioxidant defense and redox homeostasis. mdpi.commdpi.com Selenium and sulfur share common metabolic pathways due to their chemical similarities. mdpi.com Within cells, selenium can be incorporated into selenium-containing amino acids, which can then be used in protein synthesis. mdpi.com
Recent research suggests that sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme, can process both hydrogen sulfide and hydrogen selenide. bmbreports.org This process is linked to the reduction of ubiquinone to ubiquinol, which is involved in the mitochondrial electron transport chain and the inhibition of ferroptosis, a form of cell death. bmbreports.org This indicates a role for selenium in cellular energy metabolism and protection against specific cell death pathways. bmbreports.org Furthermore, selenium-binding protein 1 (SELENBP1) has been identified as an enzyme that contributes to hydrogen sulfide biosynthesis, which is involved in fundamental cellular processes like intracellular signaling and cell proliferation. researchgate.net
Table of Organisms Susceptible to this compound
| Organism | Species/Genus | Finding | Citation |
| Fungi | Malassezia furfur (Pityrosporum ovale) | Susceptible in vitro; growth inhibited. | macsenlab.comdrugbank.compatsnap.com |
| Fungi | Microsporum sp. | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Microsporum audouinii | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Microsporum canis | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Pityrosporon sp. | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Trichophyton sp. | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Trichophyton schoenleinii | Susceptible in vitro. | macsenlab.comdrugbank.com |
| Fungi | Trichophyton tonsurans | Susceptible in vitro; sporicidal activity demonstrated. | macsenlab.comdrugbank.comnih.govkarger.com |
An examination of the biological and biochemical research surrounding the chemical compound this compound reveals its multifaceted interactions within dermatological and cellular contexts. This article will focus on specific researched effects, including the normalization of sebaceous gland activity, anti-inflammatory properties, keratolytic functions, and cytostatic effects on cell proliferation.
1 Normalization of Sebaceous Gland Activity and Sebum Productionpatsnap.com
This compound has been observed to influence the activity of sebaceous glands and the production of sebum, an oily substance that can contribute to certain scalp conditions. dvm360.com Research indicates that this compound can help regulate and normalize sebum production, which in turn reduces excess oiliness on the scalp. dvm360.com This action is significant as excessive sebum can create an environment conducive to the growth of microorganisms like Malassezia, a yeast linked to dandruff and seborrheic dermatitis. dvm360.com
One study highlighted that in seborrheic conditions, the composition of the surface lipid film on the skin is altered, showing increased levels of free fatty acids and cholesterol. brainscape.com These changes can lead to a decrease in the bacteriostatic effect of the lipid film, encouraging bacterial and fungal growth. brainscape.com While some sources suggest this compound may be used to reduce sebaceous gland activity, other research indicates it might actually increase the rate of sebum excretion. nih.govnih.gov
A 2023 study investigating the effects of selenium disulfide (SeS2) shampoo on dandruff found that it significantly improved sebum quality. nih.gov Specifically, the study observed a nearly 5-fold increase in the ratio of triglycerides to free fatty acids and a significant increase in total squalene (B77637) content after 31 days of treatment. nih.gov Concurrently, peroxided squalene levels decreased by almost 50%. nih.gov This suggests that this compound's mechanism involves rebalancing the quality of sebum. nih.gov
2 Anti-inflammatory Effects at the Cellular and Tissue Levelpatsnap.com,nih.gov
This compound demonstrates notable anti-inflammatory effects, which contribute to its therapeutic utility. dvm360.com Inflammation is a common physiological response to factors like fungal infections and rapid skin cell turnover, leading to symptoms such as redness and irritation. dvm360.com this compound helps to mitigate this inflammation, providing relief from associated discomfort. dvm360.com
The anti-inflammatory properties of selenium are linked to its incorporation into selenoproteins, which play a crucial role in regulating immune responses and chronic inflammation. mdpi.com These selenoproteins can modulate the activity of immune system cells. medtigo.com For instance, sodium selenite has been shown to reduce the negative effects of allergens by decreasing the activation of the transcription factor NF-κB and the expression of cell adhesion molecules in lung tissue in animal studies. medtigo.com
At a cellular level, studies on human hepatoma cell lines have shown that increasing concentrations of sodium selenite correlate with a decrease in pro-inflammatory cytokines such as IL-6, IL-8, and IL-17. medtigo.com This indicates a direct anti-inflammatory function. medtigo.com The anti-inflammatory action is also associated with the antioxidant properties of selenoproteins, which protect cells from oxidative stress, a key event in viral infections and inflammatory responses. medtigo.comdvm360.com
Interference with Cellular Metabolism of Fungi (e.g., Malassezia Yeast, Microsporum sp., Pityrosporon sp., Trichophyton sp.)[31],[33],[35],
3 Keratolytic Properties and Facilitation of Scale Removalpatsnap.com
This compound possesses keratolytic properties, meaning it aids in the breakdown and removal of the outer layer of the epidermis. dvm360.comjustdial.com This action is achieved by softening and loosening keratin (B1170402), a primary protein component of skin and hair. dvm360.com By disrupting the hydrogen bonds in keratin within the stratum corneum, this compound facilitates the shedding of dead skin cells and scales. rjtcsonline.com
This keratolytic effect is beneficial in conditions characterized by excessive scaling, as the buildup of dead skin can harbor fungi and worsen the condition. dvm360.combrainscape.com The process helps to alleviate flaking and itching associated with such skin conditions. justdial.comdrugbank.com While this compound is considered to have moderate keratolytic activity, its efficacy is enhanced by its ability to also slow down the turnover of epidermal cells. dvm360.combrainscape.com
Interactive Table: Keratolytic Agents and Their Properties
| Agent | Primary Action | Concentration for Keratolytic Effect | Notes |
|---|---|---|---|
| This compound | Keratolytic, Keratoplastic | 1% - 2.5% | Also possesses antifungal and cytostatic properties. dvm360.combrainscape.com |
| Salicylic (B10762653) Acid | Keratolytic, Keratoplastic | 3% - 6% | Keratoplastic at lower concentrations (0.1%-0.2%). rjtcsonline.comtaylorandfrancis.com |
| Benzoyl Peroxide | Keratolytic, Degreasing | Not specified | Strong follicular flushing action. brainscape.com |
| Sulfur | Keratolytic, Antimicrobial | Not specified | Often combined with salicylic acid. taylorandfrancis.com |
| Coal Tar | Keratolytic, Keratoplastic | 1% - 2% | Mild degreasing activity. brainscape.com |
Biological and Biochemical Research Excluding Prohibited Elements
4 Cytostatic Effects on Cell Proliferationmedcentral.com
Selenium sulfide (B99878) exhibits cytostatic activity, meaning it can slow down the rate of cell growth and division without directly causing cell death. This is particularly relevant for conditions involving hyperproliferative cells, such as in seborrheic dermatitis and dandruff, where skin cell turnover is abnormally high. dvm360.com By normalizing this turnover rate, selenium sulfide helps to reduce the excessive shedding of skin cells that leads to scaling and flaking. dvm360.com
The proposed mechanism for this antimitotic (cell division-inhibiting) action involves the conversion of this compound into selenium and sulfide ions within epithelial tissue. It is suggested that the selenium ions then block enzyme systems that are essential for the growth of epithelial tissue. nih.gov Research has shown that this compound decreases the rate at which radioactively labeled thymidine (B127349) is incorporated into the DNA of dermal epithelial cells, providing evidence for its antimitotic effect. This cytostatic property applies to both hyperproliferative and normal cells, contributing to the normalization of skin cell growth and shedding. justdial.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing selenium sulfide (SeS₂) with controlled stoichiometry, and how do synthesis conditions influence crystallinity and phase purity?
- Methodological Answer: Synthesis typically involves direct combination of selenium and sulfur in stoichiometric ratios under inert atmospheres. For phase-pure SeS₂, vapor deposition at 300–400°C minimizes side products . Characterization via X-ray diffraction (XRD) and Raman spectroscopy is critical to confirm crystallinity and avoid Se₈S₈ impurities . Adjusting cooling rates and sulfur partial pressure can modulate crystallite size, as reported in controlled hydrothermal syntheses .
Q. Which spectroscopic and microscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer: Pair XRD with Rietveld refinement to resolve crystal phases. Complement with scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) for elemental mapping and stoichiometric validation. Ultraviolet-visible (UV-Vis) and X-ray photoelectron spectroscopy (XPS) elucidate bandgap and oxidation states, respectively. For surface reactivity, use atomic force microscopy (AFM) in controlled humidity environments .
Q. How can researchers standardize bioactivity assays for this compound in antifungal studies to ensure reproducibility?
- Methodological Answer: Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for antifungal susceptibility testing. Use Candida albicans ATCC 90028 as a reference strain, and include positive controls (e.g., fluconazole). Report minimum inhibitory concentrations (MICs) using broth microdilution under standardized pH (6.5–7.0) and incubation (35°C, 48 hours). Validate results with triplicate trials and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s redox behavior in biogeochemical cycles, and how do microbial communities modulate its environmental fate?
- Methodological Answer: SeS₂ dissolution in aerobic soils involves microbial extracellular reactive sulfur metabolites (e.g., sulfite) that reduce Se(IV) to Se(0). Use isotope tracing (δ³⁴S and δ⁸²Se) to track pathways in Bacillus spp. cultures. Metagenomic profiling (16S rRNA sequencing) can identify taxa driving SeS₂ transformation, while synchrotron X-ray absorption spectroscopy (XAS) clarifies speciation in environmental matrices .
Q. How can contradictory data on this compound’s cytotoxicity be resolved across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from differential cell permeability and metabolic detoxification. Standardize cell lines (e.g., HepG2 for hepatic toxicity) and exposure durations (24–72 hours). Compare results with in vivo murine models using ICP-MS to quantify Se bioaccumulation. Address confounding factors (e.g., serum protein binding) by including protein-free media controls. Meta-analyses of EC₅₀ values across studies can identify outlier methodologies .
Q. What experimental frameworks are recommended for studying this compound’s long-term environmental impact in aquatic ecosystems?
- Methodological Answer: Design microcosm experiments with sediment-water systems spiked with ¹⁷⁵Se-labeled SeS₂. Monitor speciation changes via HPLC-ICP-MS over 90 days. Integrate ecotoxicological endpoints (e.g., Daphnia magna mortality, algal growth inhibition) and model bioaccumulation factors (BAFs) using quantitative structure-activity relationship (QSAR) tools. Field validation requires sampling from selenium-contaminated sites (e.g., coal mining runoff) with paired geochemical and ecological surveys .
Methodological Guidance for Addressing Literature Gaps
Q. What strategies are effective for reconciling divergent reports on this compound’s photocatalytic efficiency?
- Methodological Answer: Discrepancies often stem from varying light sources (UV vs. visible) and sacrificial agents (e.g., methanol vs. triethanolamine). Use a calibrated solar simulator (AM1.5G spectrum) and report incident photon flux. Benchmark against TiO₂ (P25) under identical conditions. Density functional theory (DFT) modeling of band structures can rationalize performance differences across crystal phases .
Q. How should researchers approach the integration of historical and contemporary data on this compound’s biogeochemical cycling?
- Methodological Answer: Apply meta-analysis tools (e.g., PRISMA guidelines) to aggregate data from sediment cores, coral proxies, and modern isotopic studies. Normalize δ¹⁵N and δ¹³C records to account for analytical method shifts over time. Use Bayesian age-depth modeling to align timelines and identify Holocene-scale trends. Cross-validate with paleoclimate reconstructions (e.g., ENSO indices) to assess forcing mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
